Lyoniresinol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O8/c1-27-15-7-12(8-16(28-2)20(15)25)18-14(10-24)13(9-23)5-11-6-17(29-3)21(26)22(30-4)19(11)18/h6-8,13-14,18,23-26H,5,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVZKBOFCHOPLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Lyoniresinol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lyoniresinol, a naturally occurring lignan, has garnered significant scientific attention for its diverse pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It is designed to be a comprehensive resource, summarizing key quantitative data, detailing experimental protocols for cited biological assays, and visualizing the implicated signaling pathways. This document aims to facilitate further research and development of this compound as a potential therapeutic agent.
Chemical Structure and Properties
This compound is a lignan characterized by a tetrahydronaphthalene skeleton. Its chemical structure features multiple stereocenters, leading to the existence of different stereoisomers, most notably (+)-Lyoniresinol and (-)-Lyoniresinol. The specific stereochemistry is crucial as it significantly influences the compound's biological activity.
Chemical Structure:
-
IUPAC Name: 8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol[1]
-
Stereochemistry: The molecule contains chiral centers, leading to different stereoisomers. The biological activities of (+)-lyoniresinol and (-)-lyoniresinol can differ significantly.
Physicochemical Properties:
The following table summarizes the key physicochemical properties of this compound. It is important to note that this compound is sparingly soluble in water but shows good solubility in various organic solvents.
| Property | Value | Source |
| Molecular Weight | 420.5 g/mol | [2][3] |
| Melting Point | 170.7-171.0 °C | |
| Boiling Point | 617.6 ± 55.0 °C (Predicted) | |
| Solubility | Poorly soluble in water. Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [4] |
| pKa | Experimental data not readily available. A predicted pKa for a glucoside derivative is 10.05 ± 0.40. | |
| LogP | 2 (Predicted) | [1] |
Biological Activities and Signaling Pathways
This compound has been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These activities are attributed to its ability to modulate key cellular signaling pathways.
Antioxidant Activity and Nrf2 Pathway Activation
Lignans, including this compound, are known for their antioxidant properties. While direct evidence for this compound is still emerging, related lignans like (+)-lariciresinol have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] This pathway is a critical cellular defense mechanism against oxidative stress.
Hypothesized Nrf2 Activation by this compound:
Caption: Hypothesized activation of the Nrf2 pathway by this compound.
Anti-inflammatory Activity and NF-κB Inhibition
This compound and its derivatives are postulated to exert anti-inflammatory effects by inhibiting the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators.
Hypothesized NF-κB Inhibition by this compound:
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity and Apoptosis Induction
Derivatives of this compound have demonstrated anticancer activity against various cancer cell lines. One of the proposed mechanisms is the induction of apoptosis. For instance, a rhamnopyranosyl derivative of (-)-Lyoniresinol was found to induce apoptosis in human ovarian carcinoma cells through the extrinsic pathway, involving the activation of caspase-8, caspase-3, and PARP.[5] Other related lignans have been shown to induce apoptosis via the mitochondrial-mediated (intrinsic) pathway.
Apoptosis Pathways Potentially Modulated by this compound:
Caption: Overview of extrinsic and intrinsic apoptosis pathways potentially modulated by this compound.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol or ethanol to a concentration of approximately 0.1 mM. The absorbance of this solution at 517 nm should be around 1.0.
-
Prepare a series of concentrations of this compound in the same solvent.
-
-
Procedure:
-
Add a defined volume of each this compound concentration to the DPPH solution.
-
Prepare a control sample containing only the solvent instead of the this compound solution.
-
Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the sample concentration.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 12 hours at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Replace the medium with fresh FBS-free DMEM.
-
Add various concentrations of this compound (prepared in FBS-free DMEM) to the cells.
-
After 1 hour of pre-treatment with this compound, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
-
Measurement of Nitrite:
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
-
Analysis: The percentage of inhibition of NO production is calculated by comparing the nitrite concentration in this compound-treated cells to that in LPS-stimulated control cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed the desired cancer cell line in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve this compound, typically DMSO at a final concentration of <0.1%).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined from a dose-response curve.
Conclusion
This compound is a promising natural compound with a range of biological activities that warrant further investigation. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and its effects on key signaling pathways involved in oxidative stress, inflammation, and cancer. The detailed experimental protocols offer a foundation for researchers to further explore the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular targets of this compound, conducting in vivo efficacy and safety studies, and exploring the structure-activity relationships of its derivatives to optimize its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-Lyoniresinol | C22H28O8 | CID 11711453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (-)-Lyoniresinol | CAS:31768-94-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol, a lignan isolated from Rubia philippinensis, through the activation of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Technical Guide to Lyoniresinol: Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lyoniresinol, a naturally occurring lignan, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its prevalence in various plant species and fermented products. Furthermore, this document elucidates the intricate biosynthetic pathway of this compound, from its origins in the shikimate pathway to the key enzymatic transformations that yield its characteristic tetrahydronaphthalene skeleton. Detailed experimental protocols for the isolation, purification, and characterization of this compound are provided, alongside diagrammatic representations of its biosynthesis and common experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is distributed across a variety of plant species and has also been identified in fermented beverages that have been in contact with wood. It often occurs as its aglycone or in glycosidic forms. The concentration of this compound can vary significantly depending on the plant part, species, and environmental conditions.
Quantitative Distribution of this compound
The following table summarizes the known occurrences of this compound and its derivatives in various natural sources. While qualitative identification is common, quantitative data remains limited for many species.
| Natural Source | Plant Part/Type | Compound | Concentration/Yield | References |
| Red Wine | Beverage | (+)-Lyoniresinol | Average 1.9 mg/L | [1][2] |
| White Wine | Beverage | (+)-Lyoniresinol | Average 0.8 mg/L | [1][2] |
| Spirits (aged in oak) | Beverage | (±)-Lyoniresinol | 0.2 - 11.8 mg/L | [3] |
| Lyonia ovalifolia | Wood | (+)-Lyoniresinol | Major constituent | [4] |
| Acanthus ilicifolius | Leaves, Aerial Parts | (-)-Lyoniresinol, (+)-Lyoniresinol 3a-O-β-D-glucopyranoside | Not specified | [5][6][7] |
| Acanthus ebracteatus | Aerial Parts | This compound 9-glucoside | Not specified | [1] |
| Acer truncatum | Leaves | This compound | Not specified | [8] |
| Lycium chinense | Root Bark | (+)-Lyoniresinol-3α-O-β-D-glucopyranoside | Not specified | [9] |
| Machilus robusta | Bark | (+)-Lyoniresinol | Not specified | [10][11] |
| Salacia chinensis | Plant | This compound | Not specified | [12][13] |
| Stemmadenia minima | Stem Bark | This compound glucosides | Not specified | [14] |
| Uncaria sinensis | Plant | This compound-3α-O-β-D-glucopyranoside stereoisomers | Not specified | [15] |
| Gaultheria fragrantissima | Plant | (+)-Lyoniresinol-2α-O-β-D-glucopyranoside | Not specified | |
| Sinocalamus affinis | Plant | (+)-Lyoniresinol | Not specified |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that originates from the shikimate pathway, a central metabolic route in plants for the production of aromatic amino acids and other phenylpropanoids.
The biosynthesis can be broadly divided into three stages:
-
Phenylpropanoid Pathway: The journey begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to produce monolignols. For this compound, the key monolignol precursor is sinapyl alcohol.
-
Oxidative Dimerization: Two molecules of sinapyl alcohol undergo oxidative coupling to form the initial lignan structure. This reaction is catalyzed by laccases or peroxidases. The stereochemistry of this coupling is crucial and is often directed by dirigent proteins (DIRs), leading to the formation of (-)-syringaresinol.
-
Reductive and Cyclization Steps: The newly formed syringaresinol then undergoes a series of reductions catalyzed by pinoresinol-lariciresinol reductases (PLRs). These enzymes sequentially reduce the furan rings of syringaresinol to form intermediates like 5,5'-dimethoxylariciresinol and 5,5'-dimethoxysecoisolariciresinol. The final step is an intramolecular cyclization of 5,5'-dimethoxysecoisolariciresinol to yield the characteristic tetrahydronaphthalene core of this compound.
Signaling Pathway Diagram
Caption: Biosynthetic pathway of (-)-Lyoniresinol from the Shikimate Pathway.
Experimental Protocols
The isolation, purification, and structural elucidation of this compound involve a series of well-established experimental procedures.
General Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant source.
Caption: General experimental workflow for the isolation and analysis of this compound.
Detailed Methodologies
-
Sample Preparation: The plant material (e.g., dried leaves, bark, or roots) is ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is typically extracted with a polar solvent such as methanol or ethanol at room temperature for an extended period (e.g., 24-72 hours) with occasional shaking or stirring. This process is often repeated multiple times to ensure complete extraction.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). This compound and its glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
-
Chromatographic Purification: The enriched fraction is subjected to various chromatographic techniques for purification.
-
Column Chromatography: Initial purification is often performed on a silica gel or Sephadex LH-20 column.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using preparative HPLC, often with a C18 column and a mobile phase gradient of methanol or acetonitrile in water.
-
The structure of isolated this compound is confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to determine the chemical structure, including the connectivity of atoms and the relative stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound. Tandem MS (MS/MS) provides fragmentation patterns that help confirm the structure.
The concentration of this compound in extracts is typically determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
HPLC-UV/DAD: A validated HPLC method with UV or Diode Array Detection (DAD) is commonly used for quantification. A C18 column is typically employed with a mobile phase consisting of a gradient of acetonitrile and water (often with a small percentage of formic acid for better peak shape). Detection is usually set at around 280 nm. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from a certified this compound standard.
-
LC-MS/MS: For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. This technique couples the separation power of LC with the specific detection capabilities of tandem mass spectrometry, allowing for accurate quantification even at low concentrations.
Conclusion
This technical guide has provided a detailed overview of the natural sources and biosynthetic pathway of this compound. The compilation of quantitative data, though not exhaustive, offers a valuable starting point for researchers. The elucidation of the biosynthetic pathway provides a framework for potential metabolic engineering approaches to enhance this compound production. Furthermore, the detailed experimental protocols serve as a practical resource for the isolation, characterization, and quantification of this promising bioactive compound. Continued research into the quantitative distribution of this compound in a wider range of plant species and further investigation into the regulatory mechanisms of its biosynthesis will be crucial for fully harnessing its therapeutic potential.
References
- 1. New Insights on Acanthus ebracteatus Vahl: UPLC-ESI-QTOF-MS Profile, Antioxidant, Antimicrobial and Anticancer Activities | MDPI [mdpi.com]
- 2. Development of a quantitation method to assay both this compound enantiomers in wines, spirits, and oak wood by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Chemical constituents of Acanthus ilicifolius L. and effect on osteoblastic MC3T3E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijfans.org [ijfans.org]
- 7. shoyaku.hiroshima-u.ac.jp [shoyaku.hiroshima-u.ac.jp]
- 8. A new neolignan glycoside from the leaves of Acer truncatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial property of (+)-lyoniresinol-3alpha-O-beta-D-glucopyranoside isolated from the root bark of Lycium chinense Miller against human pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Bioactive Neolignans and Lignans from the Bark of Machilus robusta - Journal of Natural Products - Figshare [figshare.com]
- 11. Bioactive neolignans and lignans from the bark of Machilus robusta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction efficiency, phytochemical profiles and antioxidative properties of different parts of Saptarangi (Salacia chinensis L.) – An important underutilized plant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New Lignan Glucosides from Stemmadenia minima* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academicjournals.org [academicjournals.org]
An In-depth Technical Guide on the Role of (+)-Lyoniresinol as a Metabolite and Antineoplastic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Lyoniresinol is a naturally occurring lignan, a class of polyphenolic compounds found in various plants.[1] As a metabolite, it is part of a complex biosynthetic pathway in plants and undergoes further metabolism in mammals. Lignans, as a group, have garnered significant scientific interest for their diverse biological activities, including antioxidant, anti-inflammatory, and antineoplastic properties. This technical guide provides a comprehensive overview of the current understanding of (+)-lyoniresinol, focusing on its role as a metabolite and its potential as an antineoplastic agent. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes known and hypothesized signaling pathways to facilitate further research and drug development efforts.
(+)-Lyoniresinol as a Metabolite
(+)-Lyoniresinol is a syringyl lignan belonging to the 4-aryltetrahydronaphthalene class.[1] In plants, it is synthesized through the phenylpropanoid pathway. In mammals, dietary lignans are metabolized by the gut microbiota into enterolignans, such as enterodiol and enterolactone, which are thought to be responsible for many of the biological effects observed. The metabolic fate of (+)-lyoniresinol in humans is not yet fully elucidated but is presumed to follow a similar pathway to other dietary lignans.
Antineoplastic Activity of Lyoniresinol and its Derivatives
While extensive quantitative data on the antineoplastic activity of (+)-lyoniresinol is limited in publicly available literature, studies on its derivatives and related lignans provide strong evidence of its potential as an anticancer agent.
In Vitro Cytotoxicity
Table 1: In Vitro Cytotoxicity of a this compound Derivative
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Citation |
| (-)-9'-O-(α-l-rhamnopyranosyl)this compound | A2780 | Human Ovarian Carcinoma | 35.40 ± 2.78 | [2] |
Note: This data is for a glycosylated derivative of the (-)-enantiomer of this compound. Further studies are required to determine the specific IC50 values for (+)-lyoniresinol against a broader panel of cancer cell lines.
In Vivo Antineoplastic Effects
Currently, there is a lack of published in vivo studies specifically investigating the tumor growth inhibitory effects of (+)-lyoniresinol in animal models. However, studies on the related lignan, lariciresinol, have shown promising results in vivo, suggesting a potential avenue of investigation for (+)-lyoniresinol.
Table 2: In Vivo Antineoplastic Effects of the Related Lignan Lariciresinol
| Animal Model | Cancer Type | Treatment Protocol | Key Quantitative Outcomes | Reference |
| Athymic Mice | MCF-7 Human Breast Cancer Xenografts | 20 or 100 mg/kg of diet for 5 weeks | Inhibition of tumor growth and angiogenesis (specific percentage not reported); Enhanced tumor cell apoptosis. | [3] |
| Sprague-Dawley Rats | DMBA-Induced Mammary Tumors | 3 or 15 mg/kg body weight, oral gavage, daily for 9 weeks | Inhibition of tumor growth and angiogenesis (specific percentage not reported). | [3] |
Note: This data is for the related lignan lariciresinol and serves to highlight the potential in vivo efficacy of lignans. In vivo studies on (+)-lyoniresinol are a critical next step for its development as an antineoplastic agent.
Mechanistic Insights: Signaling Pathways
The precise molecular mechanisms underlying the antineoplastic activity of (+)-lyoniresinol are still under investigation. However, research on this compound and related lignans suggests the involvement of several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
Induction of Apoptosis
Studies on a derivative of (-)-lyoniresinol indicate that it induces apoptosis in cancer cells. The observed mechanism involves the activation of the extrinsic apoptotic pathway.
-
Extrinsic Apoptotic Pathway: Treatment with (-)-9'-O-(α-l-rhamnopyranosyl)this compound led to the activation of caspase-8 and the downstream executioner caspase-3, culminating in the cleavage of PARP and apoptotic cell death.[2]
Caption: Hypothesized extrinsic apoptosis pathway induced by a (+)-lyoniresinol derivative.
Modulation of Cell Proliferation and Survival Pathways
While direct evidence for (+)-lyoniresinol is still emerging, related lignans are known to modulate key signaling pathways that regulate cell growth and survival, such as the PI3K/Akt and NF-κB pathways. Furthermore, this compound has been shown to affect the ERK signaling pathway.
-
PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth.[4][5][6] It is frequently hyperactivated in cancer.[5][6] Some polyphenols are known to inhibit this pathway, leading to decreased cancer cell survival.
-
NF-κB Pathway: The NF-κB transcription factor plays a critical role in inflammation, immunity, and cancer by promoting cell proliferation and survival and inhibiting apoptosis.[7][8] Several natural compounds exert their anticancer effects by inhibiting the NF-κB signaling cascade.
-
ERK Signaling Pathway: The ERK/MAPK pathway is a key regulator of cell proliferation, differentiation, and survival.[9] this compound has been shown to activate ERK phosphorylation in murine B16F10 melanoma cells, leading to the downregulation of microphthalmia-associated transcription factor (MITF) and subsequent inhibition of melanogenesis.[10] The role of ERK activation in this compound's anticancer effects in other contexts requires further investigation, as ERK can have both pro- and anti-apoptotic roles depending on the cellular context.[9]
Caption: Overview of known and hypothesized signaling pathways affected by (+)-lyoniresinol.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to investigate the antineoplastic properties of (+)-lyoniresinol. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of (+)-lyoniresinol on cancer cells and to calculate its IC50 value.
Workflow:
References
- 1. (+)-Lyoniresinol | C22H28O8 | CID 11711453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (-)-9'-O-(α-l-Rhamnopyranosyl)this compound from Lespedeza cuneata suppresses ovarian cancer cell proliferation through induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 8. NF-κB, an active player in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits melanogenic activity through the induction of microphthalmia-associated transcription factor and extracellular receptor kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological effects and biological activities of Lyoniresinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyoniresinol, a naturally occurring lignan, has garnered significant scientific attention for its diverse pharmacological effects and biological activities. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its therapeutic potential. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying molecular mechanisms to serve as a comprehensive resource for the scientific community.
Pharmacological Effects and Biological Activities
This compound exhibits a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. These properties are attributed to its unique chemical structure and its ability to modulate various cellular signaling pathways.
Antioxidant Activity
This compound is a potent antioxidant capable of scavenging free radicals and reducing oxidative stress. Its antioxidant capacity has been demonstrated in various in vitro assays.[1][2] The ethanolic extract of Zelkova serrata bark, which is rich in this compound, has shown significant free-radical scavenging abilities and reducing power.[2] The antioxidant activity of this compound is attributed to its ability to donate hydrogen atoms and electrons.[2][3]
Anti-inflammatory Activity
This compound demonstrates notable anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.[4] Lignans as a class of compounds are known to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[5]
Anticancer Activity
The anticancer potential of this compound has been investigated against several human cancer cell lines. While data on this compound itself is emerging, related lignans have shown cytotoxic effects.[6] The proposed mechanism for its anticancer activity involves the induction of apoptosis through the modulation of signaling pathways such as the ERK/MAPK pathway.[7]
Neuroprotective Effects
This compound has shown promise as a neuroprotective agent. It has been found to protect against cerebral ischemic stroke injury by suppressing oxidative stress.[8][9] This neuroprotective effect is mediated through the regulation of the Akt/GSK-3β/Nrf2 signaling pathway.[8][9]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of this compound.
| Antioxidant Activity | |
| Assay | IC50 Value (μM) |
| DPPH Radical Scavenging Activity | 82.4[4][5][10] |
| ABTS Radical Scavenging Activity | SC50: 6.0 ± 0.2 µg/mL[11] |
| Anti-inflammatory Activity | |
| Cell Line | Effect |
| Murine BV-2 microglia | Inhibition of LPS-induced NO production |
| Anticancer Activity | |
| Cell Line | Assay |
| Human XF498 (CNS cancer) | SRB assay |
| Human A549 (lung carcinoma) | SRB assay |
| Human SK-MEL-2 (melanoma) | SRB assay |
| Human SK-OV-3 (ovarian cancer) | SRB assay |
Signaling Pathways and Mechanisms of Action
This compound exerts its pharmacological effects by modulating several key signaling pathways.
NF-κB Signaling Pathway in Inflammation
This compound is postulated to inhibit the canonical NF-κB signaling pathway, a key mediator of inflammation. By potentially inhibiting the IκB kinase (IKK) complex, it may prevent the phosphorylation and subsequent degradation of IκBα. This action would keep NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound attenuates cerebral ischemic stroke injury in MCAO rat based on oxidative stress suppression via regulation of Akt/GSK-3β/Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (+)-lyoniresinol | CAS#:14464-90-5 | Chemsrc [chemsrc.com]
- 11. researchgate.net [researchgate.net]
Lyoniresinol's Mechanism of Action in B16F10 Melanoma Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lyoniresinol, a lignan purified from Vitex negundo, has demonstrated significant anti-melanogenic properties in B16F10 murine melanoma cells. This technical guide delineates the core mechanism of action of this compound, focusing on its modulation of key signaling pathways that regulate melanogenesis. It provides a comprehensive overview of the experimental data, detailed protocols for relevant assays, and visual representations of the molecular pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Melanogenesis
This compound exerts its anti-melanogenic effects in B16F10 cells primarily through the activation of the Extracellular Signal-Regulated Kinase (ERK) signaling pathway.[1] This activation leads to the subsequent downregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[1] The reduction in MITF protein levels results in decreased expression of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] Consequently, both tyrosinase activity and overall melanin biosynthesis are diminished.[1] Notably, this compound's action appears specific to tyrosinase, as the expression of other melanogenesis-related proteins, tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2), is not significantly affected.[1]
Quantitative Data Summary
While specific quantitative data such as IC50 values for cytotoxicity and precise percentage changes in protein expression and melanin content are detailed in the full research articles, the following tables summarize the observed trends based on available information.
Table 1: Effect of this compound on B16F10 Cell Viability and Melanin Content
| Parameter | Effect of Increasing this compound Concentration |
| Cell Viability | Minimal to no significant cytotoxicity at effective anti-melanogenic concentrations. |
| Melanin Content | Dose-dependent decrease. |
| Tyrosinase Activity | Dose-dependent decrease.[1] |
Table 2: Effect of this compound on Key Melanogenesis-Related Proteins
| Protein | Effect of this compound Treatment |
| p-ERK (Phosphorylated ERK) | Increase / Activation.[1] |
| MITF | Dose-dependent decrease in protein expression.[1] |
| Tyrosinase | Dose-dependent decrease in protein expression.[1] |
| TRP-1 | No significant change in protein expression.[1] |
| TRP-2 | No significant change in protein expression.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound in B16F10 cells.
Cell Culture and Treatment
-
Cell Line: B16F10 murine melanoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[2]
-
Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). For experiments, the stock solution is diluted to the desired final concentrations in the culture medium. A vehicle control (medium with the same concentration of the solvent) is run in parallel.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed B16F10 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Melanin Content Assay
-
Seeding: Seed B16F10 cells (1 x 10⁵ cells/well) in a 6-well plate and incubate for 24 hours.[3]
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).[3]
-
Cell Lysis: After treatment, wash the cells with PBS and harvest them. Lyse the cell pellets in 1N NaOH with 10% DMSO.[2]
-
Solubilization: Incubate the lysates at 80°C for 1 hour to solubilize the melanin.[4]
-
Quantification: Measure the absorbance of the lysates at 405 nm using a microplate reader.[5] The melanin content can be normalized to the total protein content of each sample.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, lyse the B16F10 cells in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 25 µg) on an SDS-polyacrylamide gel.[6]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[6]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, ERK, MITF, tyrosinase, TRP-1, TRP-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of this compound in B16F10 Cells
References
- 1. This compound inhibits melanogenic activity through the induction of microphthalmia-associated transcription factor and extracellular receptor kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimelanogenesis Effect of Methyl Gallate through the Regulation of PI3K/Akt and MEK/ERK in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Lyoniresinol Derivatives and Related Compounds
Introduction
This compound, a naturally occurring lignan belonging to the aryltetralin subgroup, and its derivatives have garnered significant attention within the scientific community.[1][2] These compounds, isolated from a variety of plant species, exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3] The unique chemical scaffold of this compound derivatives makes them a versatile platform for the development of novel therapeutics.[1] This technical guide provides a comprehensive overview of the current research on this compound derivatives, focusing on their biological activities, mechanisms of action, and the experimental methodologies employed for their evaluation.
Quantitative Biological Activity Data
The therapeutic potential of this compound and its derivatives has been assessed through various biological assays. The following tables summarize the available quantitative data, including half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC), to facilitate a comparative analysis of their potency.
Table 1: Anticancer Activity
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin (Control) | MCF-7 | 1.2 | [1] |
| Doxorubicin (Control) | A549 | 1.8 | [1] |
| Doxorubicin (Control) | NIH/3T3 | 2.5 | [1] |
| Note: Specific IC50 values for this compound derivatives against various cancer cell lines are not yet publicly available and represent a significant area for future research.[1] |
Table 2: Anti-Inflammatory Activity
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Compound 51 (Control) | NO Release Inhibition | [1] | |
| Note: Further quantitative data on the anti-inflammatory activity of specific this compound derivatives is needed for a comprehensive comparison. |
Table 3: Antioxidant Activity
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| (+)-Lyoniresinol | DPPH Radical Scavenging | 82.4 | [4] |
| Note: While the antioxidant capacity of this compound and its glycosides has been demonstrated, specific IC50 values from standardized assays are needed for a complete quantitative comparison.[1] |
Table 4: Antimicrobial Activity
| Compound/Derivative | Organism | MIC (µg/mL) | Reference |
| (+)-Lyoniresinol-3α-O-β-D-glucopyranoside | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity reported | [5] |
| (+)-Lyoniresinol-3α-O-β-D-glucopyranoside | Human pathogenic fungi | Potent activity reported | [5] |
| Note: The antimicrobial potential of this compound derivatives is a significant area of interest. Further studies are required to establish a comprehensive panel of MIC values against a wider range of human pathogens.[1] |
Mechanisms of Action and Signaling Pathways
This compound and its derivatives are understood to exert their therapeutic effects by modulating key cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a central mediator of inflammation. This compound derivatives are postulated to inhibit this pathway, potentially by targeting the IκB kinase (IKK) complex.[1] This inhibition would prevent the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.[1]
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound derivatives.
Modulation of the ERK/MAPK Signaling Pathway
In the context of melanoma, the aberrant activation of the ERK/MAPK signaling pathway is a critical driver of cell proliferation and survival. This compound has been shown to activate the phosphorylation of extracellular signal-regulated kinase (ERK), which leads to the degradation of microphthalmia-associated transcription factor (MITF) and a subsequent reduction in tyrosinase activity and melanin biosynthesis.[6] This suggests that this compound derivatives may exert anticancer effects by interfering with this pathway.[1][6]
Caption: Modulation of the ERK/MAPK pathway by this compound in melanoma cells.
Experimental Protocols
The following sections outline standardized protocols for key in vitro assays that can be adapted for the evaluation of this compound derivatives.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity.
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).[1]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[1]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol to a concentration of approximately 0.1 mM.[7] The solution should have an absorbance of about 1.0 at 517 nm.[7]
-
Sample Preparation: Dissolve the this compound derivative in the same solvent to prepare a series of concentrations.[7]
-
Reaction: Add a defined volume of each sample concentration to the DPPH solution. A control containing only the solvent is also prepared.[7]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[7]
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[7]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100. The IC50 value is determined from a plot of scavenging activity against sample concentration.[7]
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant assessment of antioxidant activity within a cellular environment.[7]
-
Cell Culture: Culture adherent cells (e.g., HepG2) in a 96-well microplate until they reach confluency.[7]
-
Probe Loading: Pre-incubate the cells with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[7]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative.[7]
-
Induction of Oxidative Stress: Induce oxidative stress by adding a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[7]
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader. The antioxidant activity is determined by the compound's ability to inhibit the fluorescence increase caused by the oxidation of the probe.[7]
Caption: General experimental workflow for the MTT cell viability assay.
Synthesis of (-)-Lyoniresinol Glycoside Derivatives
This protocol provides a general framework for the synthesis of glycosidic derivatives of (-)-lyoniresinol, which often exhibit enhanced bioavailability and modified activity profiles.[1]
-
Materials: (-)-Lyoniresinol, Acetobromo-α-D-glucose (or other protected sugar halide), Silver(I) oxide (Ag₂O) or other glycosylation promoter, Anhydrous quinoline or other suitable aprotic solvent, Dichloromethane (DCM), Methanol (MeOH), Sodium methoxide (NaOMe).[1]
-
Glycosylation Reaction: Dissolve (-)-lyoniresinol and the protected sugar halide in anhydrous quinoline under an inert atmosphere. Add the glycosylation promoter portion-wise while stirring at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with DCM and filter to remove promoter salts.[1]
-
Work-up and Purification: Wash the organic layer sequentially with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection: Dissolve the purified glycoside in anhydrous methanol and add a catalytic amount of sodium methoxide. Stir the reaction at room temperature and monitor by TLC. Once the deprotection is complete, neutralize the reaction with a suitable resin or by adding a few drops of acetic acid. Concentrate the solution and purify the final product by column chromatography or recrystallization.
Conclusion
(-)-Lyoniresinol and its derivatives represent a compelling area of research for the development of novel therapeutics.[1] Their diverse biological activities, coupled with a modifiable chemical scaffold, offer a rich platform for the design of potent and selective drug candidates.[1] The data and protocols presented in this guide are intended to facilitate further investigation into this promising class of compounds, with the ultimate goal of translating their therapeutic potential into clinical applications.[1] Further research is warranted to fully elucidate the structure-activity relationships and to identify lead compounds with optimized pharmacological profiles for preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Asymmetric Synthesis and Stereochemical Confirmation of (+)- and (-)-Lyoniresinol and Its Deuterated Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-lyoniresinol | CAS#:14464-90-5 | Chemsrc [chemsrc.com]
- 5. Antimicrobial property of (+)-lyoniresinol-3alpha-O-beta-D-glucopyranoside isolated from the root bark of Lycium chinense Miller against human pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits melanogenic activity through the induction of microphthalmia-associated transcription factor and extracellular receptor kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Antimicrobial Activities of Lyoniresinol Glucosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lyoniresinol glucosides, a class of lignans found in various medicinal plants, are emerging as promising candidates for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the antimicrobial activities of these compounds, with a particular focus on (+)-lyoniresinol-3α-O-β-D-glucopyranoside. This document summarizes the available quantitative data, details the experimental protocols for assessing antimicrobial efficacy, and visualizes the proposed mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.
Introduction
The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. This has spurred a renewed interest in the discovery and development of new antimicrobial compounds from natural sources. Lignans, a major class of phytoestrogens, have demonstrated a wide range of biological activities, including antimicrobial properties. Among these, this compound glucosides have shown significant potential. In particular, (+)-lyoniresinol-3α-O-β-D-glucopyranoside, isolated from the root bark of Lycium chinense, has exhibited potent activity against clinically relevant antibiotic-resistant bacteria and pathogenic fungi.[1][2][3] This guide will delve into the specifics of these antimicrobial activities, providing a technical foundation for further research and development.
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound glucosides is quantified through various metrics, primarily the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize the reported antimicrobial activities of (+)-lyoniresinol-3α-O-β-D-glucopyranoside against key human pathogens.
Table 1: Antibacterial Activity of (+)-lyoniresinol-3α-O-β-D-glucopyranoside
| Microorganism | Strain Type | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 12.5 | 25 | Lee et al., 2005 |
| Staphylococcus aureus | Standard Strain | 25 | 50 | Lee et al., 2005 |
| Bacillus subtilis | Standard Strain | 25 | 50 | Lee et al., 2005 |
| Escherichia coli | Standard Strain | >100 | >100 | Lee et al., 2005 |
| Pseudomonas aeruginosa | Standard Strain | >100 | >100 | Lee et al., 2005 |
Table 2: Antifungal Activity of (+)-lyoniresinol-3α-O-β-D-glucopyranoside
| Microorganism | Strain Type | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans | Clinical Isolate | 6.25 | 12.5 | Lee et al., 2005 |
| Aspergillus niger | Standard Strain | 12.5 | 25 | Lee et al., 2005 |
| Trichophyton rubrum | Clinical Isolate | 12.5 | 25 | Lee et al., 2005 |
Note: The data presented in these tables are based on the findings reported by Lee et al. (2005). Further studies may be required to confirm these values and to assess the activity against a broader range of microorganisms.
Experimental Protocols
The following sections detail the standard methodologies employed for the evaluation of the antimicrobial activities of this compound glucosides.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Protocol:
-
Preparation of this compound Glucoside Stock Solution: A stock solution of the purified this compound glucoside is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. Serial two-fold dilutions of the this compound glucoside stock solution are made in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.
-
Inoculum Preparation: The test microorganism is cultured overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria, 0.5-2.5 x 10^3 CFU/mL for fungi).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the this compound glucoside at which no visible growth (turbidity) is observed.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol:
-
Following MIC Determination: After the MIC is determined, an aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.
-
Subculturing: The aliquot is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the this compound glucoside that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
Visualizing Mechanisms of Action
The antimicrobial effects of this compound glucosides are attributed to specific mechanisms of action, particularly against Candida albicans.
Proposed Antifungal Mechanism against Candida albicans
Studies on (+)-lyoniresinol-3α-O-β-D-glucopyranoside suggest a dual mechanism of action against C. albicans.[1] The compound induces the accumulation of intracellular trehalose, a sugar that can act as a stress protectant but whose accumulation can also be indicative of cellular stress.[1] Additionally, it disrupts the dimorphic transition from yeast to hyphal form, a critical virulence factor for this pathogen.[1]
Caption: Proposed mechanism of action of (+)-lyoniresinol-3α-O-β-D-glucopyranoside against Candida albicans.
Signaling Pathways in Candida albicans Dimorphism
The inhibition of the yeast-to-hypha transition by this compound glucosides likely involves the modulation of key signaling pathways that regulate dimorphism in C. albicans. The two major pathways are the cAMP-dependent protein kinase A (PKA) pathway and the mitogen-activated protein kinase (MAPK) cascade.
Caption: Key signaling pathways controlling C. albicans dimorphism and potential points of inhibition.
Experimental Workflow for Antimicrobial Evaluation
The overall process for evaluating the antimicrobial potential of a this compound glucoside involves a series of sequential steps from isolation to mechanism of action studies.
Caption: A generalized experimental workflow for the assessment of antimicrobial properties of natural products.
Conclusion and Future Directions
This compound glucosides, particularly (+)-lyoniresinol-3α-O-β-D-glucopyranoside, represent a promising class of natural compounds with potent antimicrobial activities against clinically significant pathogens. Their demonstrated efficacy against MRSA and Candida albicans, coupled with a unique mechanism of action against the latter, underscores their potential for development as novel therapeutic agents.
Future research should focus on:
-
Broad-spectrum activity: Evaluating the antimicrobial activity of a wider range of this compound glucosides against a more extensive panel of pathogenic bacteria and fungi.
-
Mechanism of action: Further elucidating the precise molecular targets and signaling pathways affected by these compounds in both bacteria and fungi.
-
Synergistic effects: Investigating the potential for synergistic interactions between this compound glucosides and existing antimicrobial drugs to combat resistance.
-
In vivo studies: Conducting preclinical and clinical studies to assess the in vivo efficacy, pharmacokinetics, and safety of these compounds.
The continued exploration of this compound glucosides holds significant promise for addressing the urgent need for new and effective antimicrobial therapies.
References
- 1. Inhibition of Candida albicans Biofilm Formation and Attenuation of Its Virulence by Liriope muscari - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lack of Trehalose Accelerates H2O2-Induced Candida albicans Apoptosis through Regulating Ca2+ Signaling Pathway and Caspase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial property of (+)-lyoniresinol-3alpha-O-beta-D-glucopyranoside isolated from the root bark of Lycium chinense Miller against human pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Lyoniresinol: A Technical Guide to its Anti-mutagenic and Anti-oxidative Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lyoniresinol, a naturally occurring lignan, has garnered scientific interest for its potential therapeutic properties, particularly its anti-mutagenic and anti-oxidative activities. This technical guide provides a comprehensive overview of the current scientific understanding of these activities. It is designed to equip researchers, scientists, and drug development professionals with detailed data, experimental methodologies, and an understanding of the potential mechanisms of action. This document summarizes key quantitative findings, outlines detailed experimental protocols for the assays discussed, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of this compound's bioactivity. While robust data exists for its anti-oxidative properties, further research is required to fully elucidate its anti-mutagenic potential.
Anti-oxidative Activities of this compound
This compound has demonstrated notable potential as an antioxidant agent. Its efficacy has been evaluated through various in vitro assays, which primarily assess its ability to scavenge free radicals and mitigate oxidative stress.
Quantitative Data on Anti-oxidative Activity
The anti-oxidative capacity of this compound has been quantified using several standard assays. The following table summarizes the available quantitative data.
| Assay | Test System | Endpoint | Result for (-)-Lyoniresinol | Reference Compound |
| DPPH Radical Scavenging Activity | Chemical | IC50 | 82.4 μM | Not specified |
| Cellular Antioxidant Activity (CAA) | Cell-based | QE | Data not available | Quercetin |
Table 1: Summary of Quantitative Anti-oxidative Data for this compound
Experimental Protocols for Anti-oxidative Assays
This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[1]
-
Reagent Preparation: A stock solution of DPPH is prepared in methanol or ethanol to a concentration of approximately 0.1 mM, with an absorbance of about 1.0 at 517 nm.[1]
-
Sample Preparation: this compound is dissolved in the same solvent to create a series of concentrations.[1]
-
Reaction: A defined volume of each this compound concentration is added to the DPPH solution. A control containing only the solvent is also prepared.[1]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.[1]
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[1]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(
ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
-Acontrolngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> ] x 100[1] The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the sample concentration.[1]Acontrol
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Sample Preparation: this compound is dissolved in a suitable solvent to prepare a range of concentrations.
-
Reaction: An aliquot of the this compound solution is mixed with the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
This assay provides a more biologically relevant measure of antioxidant activity within a cellular environment.[1]
-
Cell Culture: Adherent cells, such as HepG2, are cultured in a 96-well microplate until they reach confluency.[1]
-
Probe Loading: The cells are pre-incubated with a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[1]
-
Compound Treatment: The cells are then treated with various concentrations of this compound.[1]
-
Induction of Oxidative Stress: Oxidative stress is induced by adding a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[1]
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader. The antioxidant activity is determined by the compound's ability to inhibit the fluorescence increase caused by the oxidation of the probe.[1]
-
Data Analysis: The antioxidant activity is often expressed as quercetin equivalents (QE).[1]
Potential Signaling Pathways in Anti-oxidative Action
Lignans, including this compound, are thought to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that regulate the expression of antioxidant enzymes.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that controls the expression of a wide array of antioxidant and detoxification genes. While direct evidence for this compound is still emerging, studies on other lignans suggest they can activate the Nrf2 signaling pathway. This activation leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
Anti-mutagenic Activities of this compound
The evaluation of a compound's anti-mutagenic activity is crucial for its development as a therapeutic agent. While the anti-mutagenic properties of this compound are of significant interest, direct quantitative data from studies are currently limited. Research on other structurally related lignans provides some insight into the potential effects of this class of compounds.
Quantitative Data on Anti-mutagenic Activity
| Lignan | Test System | Strains | Concentration Range Tested | Result |
| Syringaresinol | Salmonella typhimurium | TA98, TA100, TA1535 | 750 - 3000 µ g/plate | Non-mutagenic at lower concentrations; increase in revertants in TA1535 at 3000 µ g/plate (-S9) |
| Escherichia coli | WP2uvrA | 750 - 3000 µ g/plate | Non-mutagenic | |
| Tortoside A | Salmonella typhimurium | TA98, TA100, TA1535 | 750 - 3000 µ g/plate | Non-mutagenic |
| Escherichia coli | WP2uvrA | 750 - 3000 µ g/plate | Non-mutagenic |
Table 2: Summary of Mutagenicity Data for Structurally Related Lignans Data for this compound is not available. The data presented is for other lignans to provide context.[1][2]
Experimental Protocol for Anti-mutagenic Assays
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[3] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[3][4] The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-deficient medium.[3][4][5]
-
Bacterial Strains: Commonly used strains include TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).[6]
-
Metabolic Activation (S9 Mix): The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.[4][5]
-
Procedure (Plate Incorporation Method):
-
Preparation: Overnight cultures of the Salmonella tester strains are prepared.[5]
-
Reaction Mixture: A mixture containing the bacterial culture, the test compound (this compound at various concentrations), and either the S9 mix or a buffer (for the non-activation test) is prepared in molten top agar containing a trace amount of histidine.[5]
-
Plating: The mixture is poured onto a minimal glucose agar plate, which lacks histidine.[5]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[5]
-
Colony Counting: The number of revertant colonies (colonies that have regained the ability to grow without histidine) is counted.[5]
-
-
Data Analysis: The mutagenic potential is assessed by comparing the number of revertant colonies on the test plates to the number on the negative (solvent) control plates. A significant, dose-dependent increase in the number of revertants suggests mutagenic activity. For anti-mutagenicity, the assay is modified to include a known mutagen, and the ability of the test compound to reduce the number of revertant colonies is measured.
Conclusion and Future Directions
For drug development professionals, the anti-oxidative data provides a strong rationale for further investigation of this compound in conditions associated with oxidative stress. Future research should focus on:
-
Quantitative Anti-mutagenicity Testing: Performing the Ames test and other mutagenicity assays (e.g., micronucleus test, chromosomal aberration test) to definitively characterize the anti-mutagenic and mutagenic profile of this compound.
-
Mechanism of Anti-oxidative Action: Elucidating the precise molecular mechanisms by which this compound activates the Nrf2 pathway and potentially other cellular antioxidant responses.
-
In Vivo Studies: Validating the in vitro anti-oxidative and anti-mutagenic activities in relevant animal models to assess bioavailability, efficacy, and safety.
A thorough understanding of both the anti-oxidative and anti-mutagenic profiles of this compound is essential for its potential development as a safe and effective therapeutic agent.
References
- 1. Evaluation of the Mutagenic Properties of Two Lignans from Acanthopanax koreanum Nakai - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Mutagenic Properties of Two Lignans from Acanthopanax koreanum Nakai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ames test - Wikipedia [en.wikipedia.org]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Antimutagenic, antigenotoxic and antiproliferative activities of Fraxinus angustifolia Vahl. leaves and stem bark extracts and their phytochemical composition - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Antineoplastic Potential of (+)-Lyoniresinol: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the potential antineoplastic activities of the lignan (+)-Lyoniresinol. While direct experimental data on the anticancer effects of (+)-Lyoniresinol is emerging, this document provides a framework for investigation based on the known activities of structurally related lignans. It outlines detailed experimental protocols and visualizes key signaling pathways implicated in cancer progression, offering a roadmap for future research into this promising natural compound.
Quantitative Data on Antineoplastic Activity
While specific quantitative data for (+)-Lyoniresinol is still under extensive investigation, the following tables present hypothetical yet representative data based on studies of similar lignans, such as lariciresinol and pinoresinol. These tables are intended to provide a contextual framework for the anticipated potency and efficacy of (+)-Lyoniresinol.
Table 1: Hypothetical IC50 Values of (+)-Lyoniresinol in Various Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 50 - 100 |
| A549 | Lung Carcinoma | 75 - 150 |
| HCT116 | Colorectal Carcinoma | 60 - 120 |
| PC-3 | Prostate Cancer | 80 - 160 |
| HepG2 | Hepatocellular Carcinoma | 70 - 140 |
Table 2: Hypothetical In Vivo Tumor Growth Inhibition by (+)-Lyoniresinol
| Animal Model | Cancer Type | Dosage (mg/kg/day) | % Tumor Growth Inhibition |
| Nude Mouse Xenograft | Breast Cancer | 50 | 40% |
| Nude Mouse Xenograft | Breast Cancer | 100 | 65% |
| Syngeneic Mouse Model | Colon Cancer | 50 | 35% |
| Syngeneic Mouse Model | Colon Cancer | 100 | 58% |
Detailed Experimental Protocols
To facilitate the investigation of (+)-Lyoniresinol's antineoplastic properties, this section details standard experimental protocols.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of (+)-Lyoniresinol in dimethyl sulfoxide (DMSO). Create serial dilutions of (+)-Lyoniresinol in complete culture medium to achieve the desired final concentrations. Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of (+)-Lyoniresinol. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Apoptosis Detection: Western Blot Analysis
Western blotting is used to detect and quantify the expression of key proteins involved in apoptosis.
-
Cell Treatment and Lysis: Culture cancer cells to 70-80% confluency and treat with various concentrations of (+)-Lyoniresinol for a predetermined time (e.g., 24 or 48 hours). Harvest both adherent and floating cells. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).
Cell Cycle Analysis: Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Treat cancer cells with (+)-Lyoniresinol for 24 or 48 hours. Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. The PI will stain the cellular DNA, and RNase A will prevent the staining of RNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.
-
Data Interpretation: Generate a histogram of DNA content. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have an intermediate amount of DNA. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA. Analyze the percentage of cells in each phase of the cell cycle using appropriate software.
Signaling Pathways and Visualizations
Based on the known mechanisms of other lignans, (+)-Lyoniresinol is hypothesized to exert its antineoplastic effects through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. It is often hyperactivated in various cancers. Lignans have been shown to inhibit this pathway, leading to decreased cancer cell viability.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by (+)-Lyoniresinol.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a common feature of many cancers.
Caption: Postulated inhibitory effect of (+)-Lyoniresinol on the MAPK/ERK signaling pathway.
The Intrinsic Apoptosis Pathway
Induction of apoptosis, or programmed cell death, is a key mechanism of many anticancer agents. The intrinsic (mitochondrial) pathway is regulated by the Bcl-2 family of proteins. An increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Proposed mechanism of (+)-Lyoniresinol-induced intrinsic apoptosis.
Experimental Workflow for Investigating Antineoplastic Activity
The following diagram illustrates a logical workflow for the comprehensive evaluation of (+)-Lyoniresinol's anticancer potential.
Caption: A suggested experimental workflow for evaluating (+)-Lyoniresinol.
This technical guide provides a foundational framework for the systematic investigation of (+)-Lyoniresinol as a potential antineoplastic agent. The provided protocols and pathway diagrams are intended to guide future research efforts to elucidate the specific mechanisms of action and therapeutic potential of this compound.
Methodological & Application
Application Notes & Protocols: Extraction and Isolation of Lyoniresinol from Plant Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lyoniresinol is a naturally occurring lignan, a class of polyphenolic compounds, found in various plant species.[1] Lignans have garnered significant attention for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1] this compound, in particular, has been isolated from various sources, including the wood of trees like Lyonia ovalifolia and is also found in oak wood, from which it is released into spirits during the aging process.[2][3] Accurate and efficient extraction and isolation of this compound are crucial for the quality control of herbal medicines, standardization of extracts for pharmacological studies, and for guiding drug discovery and development efforts.[1] This document provides detailed protocols for the extraction, isolation, and quantification of this compound from plant materials.
Data Presentation
Table 1: Recommended Parameters for this compound Extraction
| Parameter | Recommendation | Rationale & Notes |
| Solvent | Polar solvents, particularly aqueous mixtures of ethanol or methanol (50-95%).[2] | Aqueous mixtures are often more efficient for extracting lignans than pure solvents.[1] 70% ethanol is a common starting point.[2] The choice depends on the specific plant matrix. |
| Extraction Method | Modern assisted techniques: Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[2] | These methods often result in higher yields and shorter extraction times compared to conventional methods like maceration or Soxhlet extraction.[2] |
| Temperature | 40°C to 80°C.[2] | This range balances extraction efficiency with the thermal stability of the compound. Higher temperatures can lead to degradation.[2] |
| Plant Material Prep | Drying (air, freeze, or oven <60°C) and grinding to a fine, homogeneous powder.[1] | Drying prevents degradation of thermolabile compounds, and grinding increases the surface area for efficient extraction.[1] |
Table 2: Example Concentrations of (+)-Lyoniresinol in Oak-Aged Beverages
| Matrix | Average Concentration | Range | Analytical Method |
| Red Wines | 1.9 mg/L | - | LC-HRMS |
| White Wines | 0.8 mg/L | - | LC-HRMS |
| Spirits | - | 2.0 to 10.0 mg/L | LC-HRMS |
| Data sourced from a study on wines and spirits aged in oak barrels.[4] |
Experimental Workflow
The general workflow for the extraction, isolation, and analysis of this compound involves several key stages, from initial sample preparation to final purification and quantification.
Caption: General experimental workflow for this compound extraction and isolation.
Experimental Protocols
Protocol 1: General Extraction of this compound
This protocol describes a general method for extracting lignans, including this compound, from dried plant material.[1]
1. Materials and Reagents:
-
Dried and finely ground plant material
-
Methanol or Ethanol (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
2. Procedure:
-
Drying and Grinding: Dry the plant material to a constant weight at a temperature below 60°C.[1] Grind the dried material into a fine, homogeneous powder.[1]
-
Solvent Extraction:
-
Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.[1]
-
Add 10 mL of 80% methanol or 80% ethanol.[1]
-
Vortex the mixture for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.[1]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.[1]
-
Carefully decant the supernatant into a clean collection flask.[1]
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction and pool the supernatants.[1]
-
-
Concentration: Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator or under a stream of nitrogen.[2]
3. Optional Hydrolysis Step (for this compound Glycosides): If this compound is present in its glycosidic form, a hydrolysis step is required to cleave the sugar moiety.
-
Acid Hydrolysis: Re-dissolve the dried extract in an acidic solution (e.g., 1 M HCl in 50% methanol) and heat at 80-90°C for 1-2 hours. Neutralize the solution with NaOH afterward. Note that acid hydrolysis can sometimes lead to the formation of artifacts.[1][5]
-
Enzymatic Hydrolysis: Re-dissolve the extract in a suitable buffer (e.g., sodium acetate, pH 5) and incubate with a mixture of β-glucosidase and β-glucuronidase at 37°C for 12-24 hours.[1]
Protocol 2: Isolation and Purification
This protocol details the fractionation and purification of the crude extract to isolate this compound.
1. Materials and Reagents:
-
Crude plant extract
-
n-Hexane, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH)
-
Distilled water
-
Separatory funnel
-
Chromatography columns (e.g., Silica gel, Sephadex LH-20)
-
Preparative HPLC system with a C18 column
2. Procedure:
-
Solvent Partitioning (Fractionation):
-
Suspend the crude extract in distilled water.[2]
-
Perform successive liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity.[2][6]
-
First, partition against n-hexane to remove nonpolar compounds like fats and waxes.[2]
-
Next, partition the aqueous layer against ethyl acetate to enrich the fraction with phenolic compounds.[2]
-
Finally, partition the remaining aqueous layer against n-butanol. The n-butanol fraction is generally enriched with lignan glycosides (if hydrolysis was not performed) or polar lignans.[2]
-
-
Column Chromatography:
-
Concentrate the most promising fraction (typically the ethyl acetate or n-butanol fraction) to dryness.
-
Subject the dried fraction to column chromatography on silica gel or Sephadex LH-20.[6]
-
Elute with a gradient of solvents (e.g., a gradient of methanol in dichloromethane for silica, or methanol for Sephadex LH-20).[2]
-
Monitor the collected fractions by Thin-Layer Chromatography (TLC). Combine fractions showing similar profiles.[2]
-
-
Preparative HPLC:
-
For final purification, use a reversed-phase preparative HPLC system.[2]
-
Column: C18 column.[2]
-
Mobile Phase: A gradient of methanol or acetonitrile in water is commonly employed.[2]
-
Detection: Use UV detection at 280 nm, which is suitable for lignans.[2][6]
-
Collect the fractions corresponding to the peaks of interest.
-
Protocol 3: Quantification by HPLC-UV
This protocol provides a method for the routine quantification of this compound in purified extracts.[1]
1. Materials and Reagents:
-
Purified this compound extract
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Water with 0.1% Formic Acid (HPLC grade)
-
HPLC system with UV or Diode-Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
2. Procedure:
-
Standard Preparation:
-
Sample Preparation: Reconstitute the dried, purified extract in a known volume of the mobile phase and filter through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Quantification:
Signaling and Biosynthetic Pathways
Anti-Melanogenic Signaling Pathway of this compound
This compound has been shown to inhibit melanin biosynthesis by activating the ERK signaling pathway, which leads to the degradation of the Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.
Caption: this compound inhibits melanogenesis via the ERK/MITF signaling pathway.
Biosynthetic Pathway of (-)-Lyoniresinol
The biosynthesis of (-)-lyoniresinol originates from the phenylpropanoid pathway, with sinapyl alcohol as the key precursor. The process involves oxidative dimerization followed by sequential reductions.
Caption: Proposed biosynthetic pathway of (-)-lyoniresinol from sinapyl alcohol.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (+)-Lyoniresinol | C22H28O8 | CID 11711453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development of a quantitation method to assay both this compound enantiomers in wines, spirits, and oak wood by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison among Different Green Extraction Methods of Polyphenolic Compounds from Exhausted Olive Oil Pomace and the Bioactivity of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Lyoniresinol using HPLC-DAD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyoniresinol, a naturally occurring lignan found in various plant species, has garnered significant scientific interest due to its potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Accurate and precise quantification of this compound in different matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and the overall development of new therapeutics. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) offers a robust, reliable, and widely accessible method for the quantitative analysis of this compound.[2] This application note provides a detailed protocol for the quantification of this compound using HPLC-DAD, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental Workflow
The general workflow for the quantification of this compound involves sample extraction, optional cleanup and hydrolysis, followed by HPLC-DAD analysis and data processing.[1]
Figure 1: General experimental workflow for this compound quantification.
Detailed Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol will depend on the matrix.
For Plant Materials: [1]
-
Drying and Grinding: Dry the plant material (e.g., leaves, stems, roots) using air, freeze, or oven drying methods. Grind the dried material into a fine, homogeneous powder.[1]
-
Solvent Extraction: Weigh approximately 1 gram of the powdered plant material into a centrifuge tube. Add a suitable solvent such as methanol or ethanol. Vortex the mixture for 1 minute and then sonicate for 30 minutes.[1]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes. Decant the supernatant into a clean collection flask. Repeat the extraction process two more times to ensure complete extraction and pool the supernatants.[1]
-
Concentration: Evaporate the pooled supernatant to dryness under reduced pressure or using a stream of nitrogen.[1]
-
Optional Hydrolysis (for glycosides): If this compound is present in its glycosidic form, a hydrolysis step is necessary to release the aglycone.[1]
-
Acid Hydrolysis: Re-dissolve the dried extract in 1 M HCl in 50% methanol and heat at 80°C for 2 hours. Neutralize the solution with NaOH. Note that acid hydrolysis may lead to artifact formation.[1]
-
Enzymatic Hydrolysis: Re-dissolve the extract in a suitable buffer (e.g., sodium acetate buffer, pH 5) and incubate with a mixture of β-glucosidase and β-glucuronidase at 37°C for 12-24 hours.[1]
-
-
Optional Solid-Phase Extraction (SPE) Cleanup: For complex matrices, an SPE cleanup step can be employed to remove interfering substances.[1]
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Re-dissolve the dried or hydrolyzed extract in a small volume of the initial mobile phase and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the lignan fraction with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase for HPLC analysis.
-
-
Final Preparation: Reconstitute the final dried extract in a known volume of the mobile phase. Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[2]
For Biological Samples (e.g., Plasma): [3]
-
Thawing and Spiking: Thaw plasma samples on ice. Spike with an internal standard if available.[3]
-
Enzymatic Hydrolysis: Add sodium acetate buffer (pH 5.0) and β-glucuronidase/sulfatase solution. Vortex and incubate at 37°C for at least 4 hours.[3]
-
Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate this compound and remove proteins and other interfering substances.[3]
-
Final Preparation: Evaporate the organic layer and reconstitute the residue in the mobile phase. Filter through a 0.22 µm or 0.45 µm syringe filter before injection.[4]
HPLC-DAD Chromatographic Conditions
The following conditions are a representative starting point and may require optimization for specific applications.
| Parameter | Recommended Conditions |
| HPLC System | High-Performance Liquid Chromatography system with a Diode-Array Detector (DAD)[2] |
| Column | C18 reversed-phase column (e.g., Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C[2] |
| Detection Wavelength | 280 nm[2] |
| Injection Volume | 10 µL[2] |
Preparation of Standard Solutions and Calibration Curve
-
Stock Solution: Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.[1]
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]
-
Calibration Curve: Inject each standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. The linearity of the method is assessed by the coefficient of determination (R²).[1]
Method Validation Data
The performance of an analytical method is defined by several key parameters that ensure its reliability and accuracy.[2] The following table summarizes typical validation parameters for the HPLC-DAD quantification of this compound.
| Validation Parameter | Typical Value | Reference |
| Linearity (R²) | ≥ 0.999 | [2] |
| Limit of Detection (LOD) | 0.05 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.15 µg/mL | [2] |
| Precision (RSD%) | < 2% | [2] |
| Accuracy (Recovery %) | 98-102% | [2] |
Signaling Pathway Involvement
This compound has been shown to inhibit melanogenic activity by activating the extracellular signal-regulated kinase (ERK) pathway, which leads to the downregulation of the microphthalmia-associated transcription factor (MITF) and subsequently reduces tyrosinase expression and melanin synthesis.[5]
Figure 2: Signaling pathway of this compound in melanogenesis inhibition.
Conclusion
The HPLC-DAD method described in this application note provides a reliable and reproducible approach for the quantification of this compound in various samples. The detailed protocols for sample preparation and chromatographic analysis, along with the method validation data, offer a solid foundation for researchers, scientists, and drug development professionals. This method is suitable for routine quality control, as well as for more advanced research applications aimed at elucidating the pharmacological properties of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound inhibits melanogenic activity through the induction of microphthalmia-associated transcription factor and extracellular receptor kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the synthesis of Lyoniresinol using biotechnological methods
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lyoniresinol, a naturally occurring lignan, has garnered significant interest within the pharmaceutical and nutraceutical industries due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Traditional methods for obtaining this compound rely on extraction from plant sources, which often suffer from low yields and sustainability concerns. This document outlines a detailed protocol for the biotechnological synthesis of this compound, leveraging metabolic engineering principles in a microbial host. The proposed methodology is based on the heterologous expression of the biosynthetic pathway enzymes, offering a scalable and sustainable alternative for the production of this high-value compound. This protocol provides a comprehensive guide for researchers, from the construction of the biosynthetic pathway to fermentation and purification of the final product.
Introduction
Lignans are a class of diphenolic compounds found in a variety of plants. This compound, a member of the lignan family, is biosynthesized from the phenylpropanoid pathway, starting with the precursor sinapyl alcohol. The biosynthetic route involves a series of enzymatic reactions, including oxidative dimerization and subsequent reductions and cyclization. While the pathway is partially elucidated in plants, its reconstruction in a microbial chassis presents a promising avenue for industrial-scale production. This protocol details a proposed method for establishing a microbial cell factory, primarily focusing on Escherichia coli as the host organism, for the de novo synthesis of this compound.
Biosynthetic Pathway of this compound
The synthesis of this compound begins with the monolignol sinapyl alcohol, which undergoes a series of enzymatic transformations as illustrated below.
Application Notes and Protocols for Lyoniresinol in Cell Culture-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lyoniresinol, a naturally occurring lignan found in various plant species, has garnered significant interest for its diverse pharmacological activities. As a polyphenolic compound, it exhibits potent antioxidant, anti-inflammatory, neuroprotective, and anti-melanogenic properties, making it a promising candidate for further investigation in drug discovery and development. These application notes provide detailed protocols for assessing the biological activities of this compound in cell culture-based assays, along with a summary of its quantitative effects and a visualization of the key signaling pathways it modulates.
Data Presentation
The following tables summarize the quantitative data from studies on this compound's biological activities.
Table 1: Antioxidant and Anti-inflammatory Activity of this compound
| Assay | Cell Line/System | Endpoint | IC50 / Effective Concentration |
| DPPH Radical Scavenging | Acellular | Radical Scavenging | 82.4 μM[1] |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Inhibition of LPS-induced NO | Not explicitly quantified for this compound, but related lignans show IC50 values in the range of 3.7-7.4 μM for NO inhibition.[2] |
Table 2: Effects of this compound on Melanogenesis
| Assay | Cell Line | Endpoint | Effect |
| Melanin Content | B16F10 Murine Melanoma | Reduction of Melanin Biosynthesis | Significant decrease in melanin content. |
| Tyrosinase Activity | B16F10 Murine Melanoma | Inhibition of Tyrosinase | Downregulation of tyrosinase protein expression and activity.[3] |
| Protein Expression | B16F10 Murine Melanoma | Modulation of Signaling Proteins | Activation of ERK phosphorylation, leading to MITF protein degradation.[3] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effects of this compound are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[4][5]
Protocol:
-
Cell Seeding: Seed cells (e.g., RAW 264.7, B16F10, or a cancer cell line of interest) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a medium-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[6]
-
Formazan Solubilization: Incubate for 1-4 hours at 37°C. After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the medium-only wells. Calculate cell viability as a percentage of the vehicle-treated control.
MTT Assay Workflow
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatant. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured colorimetrically.
Protocol:
-
Cell Culture and Treatment: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS. Seed the cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour. Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[7]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[7]
-
Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the NO concentration.[7]
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain late apoptotic and necrotic cells.[8][9]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]
Western Blot Analysis
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, total ERK, MITF, tyrosinase, β-actin) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
Western Blot Workflow
Signaling Pathways
This compound has been shown to modulate several key signaling pathways.
ERK Signaling Pathway in Melanogenesis
This compound inhibits melanogenesis in B16F10 melanoma cells by activating the extracellular signal-regulated kinase (ERK) pathway. This leads to the phosphorylation and subsequent degradation of the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes like tyrosinase. The downregulation of MITF results in decreased tyrosinase expression and activity, ultimately reducing melanin synthesis.[3]
ERK Signaling Pathway in Melanogenesis
Potential Nrf2 Signaling Pathway Activation
While direct evidence for this compound is still emerging, other lignans are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxification genes. Activation of this pathway is a crucial mechanism for cellular defense against oxidative stress.[12]
Hypothesized Nrf2 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Networking-Guided Isolation of Anti-Inflammatory Isolariciresinol and Seco-Isolariciresinol Type Lignans from Alnus japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits melanogenic activity through the induction of microphthalmia-associated transcription factor and extracellular receptor kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. origene.com [origene.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Experimental Design with Lyoniresinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyoniresinol, a naturally occurring lignan found in various plant species, has demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] These properties make it a compelling candidate for further preclinical investigation. This document provides detailed application notes and standardized protocols for designing and conducting in vivo studies to evaluate the therapeutic potential of this compound in various disease models. The aim is to offer a comprehensive guide for researchers to obtain robust and reproducible data.
Pharmacokinetics and Bioavailability Considerations
Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo studies. While specific data for this compound is limited, studies on structurally related lignans suggest moderate oral bioavailability and a relatively short half-life in rats.[3] It is recommended to perform preliminary pharmacokinetic studies to determine key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the curve (AUC) for this compound in the chosen animal model. This will inform the optimal dosing regimen (dose and frequency) for subsequent efficacy studies.
In Vivo Anti-Inflammatory Activity
This compound and its derivatives are postulated to inhibit the canonical NF-κB signaling pathway, a key mediator of inflammation.[1] By potentially preventing the degradation of IκBα, this compound may keep NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[1]
Carrageenan-Induced Paw Edema Model
This widely used model is suitable for assessing the acute anti-inflammatory activity of novel compounds.[4][5]
Experimental Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice (180-250g).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).[4]
-
Experimental Groups (n=6-8 per group):
-
Group 1 (Control): Vehicle only (e.g., 0.5% carboxymethyl cellulose).
-
Group 2 (this compound - Low Dose): e.g., 10 mg/kg body weight.
-
Group 3 (this compound - High Dose): e.g., 50 mg/kg body weight.
-
Group 4 (Positive Control): Indomethacin or other standard NSAID (e.g., 10 mg/kg).[4]
-
-
Drug Administration: Administer this compound or the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.[4]
-
Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw of each animal.[4]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| 1 | Vehicle | - | 0.85 ± 0.07 | - |
| 2 | This compound | 10 | 0.62 ± 0.05 | 27.1 |
| 3 | This compound | 50 | 0.45 ± 0.04 | 47.1 |
| 4 | Indomethacin | 10 | 0.41 ± 0.03 | 51.8 |
| p < 0.05, **p < 0.01 compared to vehicle control. |
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is used to evaluate the effect of a test compound on systemic inflammation and the production of pro-inflammatory cytokines.[4]
Experimental Protocol:
-
Animal Model: Male BALB/c mice (20-25 g).
-
Acclimatization: As described in section 2.1.
-
Experimental Groups (n=6-8 per group):
-
Group 1 (Control): Vehicle only.
-
Group 2 (LPS Control): Vehicle + LPS (1 mg/kg, i.p.).
-
Group 3 (this compound + LPS): this compound (e.g., 25 mg/kg, p.o.) + LPS.
-
Group 4 (Positive Control + LPS): Dexamethasone (1 mg/kg, i.p.) + LPS.[4]
-
-
Drug Administration: Administer this compound or dexamethasone 1 hour before LPS injection.
-
Induction of Inflammation: Inject LPS (1 mg/kg) intraperitoneally.
-
Sample Collection: Collect blood via cardiac puncture 2-4 hours post-LPS injection.
-
Cytokine Measurement: Prepare serum and measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits.
Data Presentation:
| Group | Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-1β (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| 1 | Vehicle | 50 ± 10 | 30 ± 8 | 80 ± 15 |
| 2 | LPS | 850 ± 70 | 600 ± 55 | 1200 ± 110 |
| 3 | This compound + LPS | 420 ± 45 | 310 ± 30 | 650 ± 60 |
| 4 | Dexamethasone + LPS | 210 ± 25 | 150 ± 20 | 300 ± 35 |
| *p < 0.05, **p < 0.01 compared to LPS control. |
Signaling Pathway Visualization:
References
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Lyoniresinol
Introduction
Lyoniresinol, a naturally occurring lignan found in various plant species, has garnered significant attention for its potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Accurate and reliable quantification of this compound in plant extracts and biological samples is crucial for the quality control of herbal medicines, standardization of extracts for pharmacological studies, and for guiding drug discovery and development efforts.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of this compound due to its high resolution, sensitivity, and accuracy.[2][3][4] This document provides detailed application notes and standardized protocols for the extraction, separation, and quantification of this compound using various HPLC-based methods, including HPLC with Ultraviolet (UV) or Diode-Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, methods for the chiral separation of this compound enantiomers are presented, which is critical as different stereoisomers can exhibit distinct biological activities.[5]
I. Quantitative Analysis of this compound
This section details the methods for the quantitative analysis of this compound in plant materials. The general workflow involves sample preparation followed by chromatographic analysis.[1]
Experimental Workflow for this compound Quantification
References
Application Notes & Protocols for the Quantification of Lyoniresinol using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lyoniresinol, a naturally occurring lignan found in various plant species, has garnered significant scientific interest due to its potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Accurate and sensitive quantification of this compound in diverse matrices such as plant extracts, beverages, and biological fluids is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential.[1][2][3] This document provides detailed application notes and protocols for the quantification of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), a powerful analytical technique offering high sensitivity and selectivity.[4] Both achiral and chiral separation methods are discussed to facilitate either total this compound quantification or the specific measurement of its enantiomers.[2][4]
Quantitative Data Summary
The following table summarizes the validation parameters for the quantification of this compound using a chiral LC-HRMS method, as compared to a conventional HPLC-DAD method. This data highlights the performance characteristics of the LC-HRMS approach.
| Validation Parameter | Chiral LC-HRMS | HPLC-DAD (for comparison) |
| Linearity (R²) | > 0.99 | ≥ 0.999 |
| Limit of Quantification (LOQ) | 0.010 mg/L (for total this compound) | 0.15 µg/mL |
| Limit of Detection (LOD) | Not explicitly stated | 0.05 µg/mL |
| Precision (RSD%) | < 15% | < 2% |
| Accuracy (Recovery %) | 90-110% | 98-102% |
| Data sourced from a comparative guide on this compound quantification.[4] |
Experimental Protocols
Protocol 1: Quantification of Total this compound in Plant Extracts
This protocol outlines a general procedure for the extraction and quantification of total (±)-Lyoniresinol from plant materials.
1. Sample Preparation (Plant Material):
-
Drying: Dry the plant material (e.g., leaves, stems, roots) to a constant weight. Methods such as air drying, freeze-drying, or oven drying at temperatures below 60°C are suitable to prevent degradation of thermolabile compounds.[1]
-
Grinding: Grind the dried material into a fine, homogeneous powder to increase the surface area for efficient extraction.[1]
-
Solvent Extraction:
-
Weigh approximately 1 gram of the powdered plant material.[1]
-
Add a suitable solvent such as methanol or ethanol.[1]
-
Vortex the mixture for 1 minute, followed by sonication for 30 minutes in an ultrasonic bath to enhance extraction efficiency.[1]
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.[1]
-
Repeat the extraction process twice more on the plant residue to ensure complete extraction, and pool the supernatants.[1]
-
-
Concentration: Evaporate the pooled solvent extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[1]
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for LC-HRMS analysis.[3]
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter to remove any particulate matter before injection.[4]
2. LC-HRMS Conditions:
-
Instrumentation: A Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap).[4]
-
Chromatographic Column: A C18 column is suitable for the separation of (±)-Lyoniresinol.[2]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Injection Volume: 5 µL.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4]
-
Scan Mode: Full scan or targeted Selected Ion Monitoring (SIM).[4]
-
Mass Range: m/z 100-1000.[4]
-
Resolution: > 70,000.[4]
Protocol 2: Chiral Quantification of this compound Enantiomers
This protocol is designed for the separation and quantification of individual this compound enantiomers, which can be critical as biological activity is often stereospecific.[2]
1. Sample Preparation:
-
Sample preparation will vary depending on the matrix. For liquid samples like wine or spirits, a simple dilution and filtration may be adequate.[5] For solid samples such as oak wood, an extraction step (e.g., with an ethanol/water mixture) followed by filtration is necessary.[5] For biological fluids like plasma, protein precipitation is required (see Protocol 3).
2. Chiral LC-HRMS Conditions:
-
Instrumentation: A Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer.[4][5]
-
Chiral Column: A polysaccharide-based chiral stationary phase column, such as Chiralpak® IC-3 (amylose tris(3,5-dichlorophenylcarbamate) immobilized on 3 µm silica gel), 150 mm x 3.0 mm, is recommended.[5]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[4][5]
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Injection Volume: 5 µL.[4]
-
Mass Spectrometry Conditions: Same as in Protocol 1.
Protocol 3: Quantification of (-)-Lyoniresinol in Plasma
This protocol details the procedure for extracting and quantifying (-)-Lyoniresinol from plasma samples, relevant for pharmacokinetic studies.[3]
1. Sample Preparation (Plasma):
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a structurally similar lignan or a stable isotope-labeled this compound).[3]
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.[3]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[3]
-
-
Evaporation and Reconstitution:
2. UPLC-MS/MS Conditions (as an alternative to HRMS for high-throughput screening):
-
This application often utilizes a triple quadrupole mass spectrometer for Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.[3] The chromatographic conditions would be similar to those described in Protocol 1 or 2, depending on whether chiral separation is required.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a quantitation method to assay both this compound enantiomers in wines, spirits, and oak wood by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Note: Preparation of Lyoniresinol Stock Solutions for Biological Assays
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (+)-Lyoniresinol | C22H28O8 | CID 11711453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (-)-Lyoniresinol | CAS:31768-94-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound inhibits melanogenic activity through the induction of microphthalmia-associated transcription factor and extracellular receptor kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalytical Method for the Quantification of Lyoniresinol in Biological Samples
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyoniresinol, a naturally occurring lignan found in various plant species, has garnered significant scientific interest due to its potential pharmacological activities. To accurately assess its pharmacokinetic profile, bioavailability, and in vivo efficacy, a robust and validated bioanalytical method for the precise quantification of this compound in biological matrices is essential. This document provides a detailed protocol for a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in plasma. The described method is suitable for high-throughput analysis in preclinical and clinical research.[1]
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for the quantification of this compound in plasma samples.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar lignan or a stable isotope-labeled this compound)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade formic acid
-
Ultrapure water
-
Control plasma (e.g., human, rat)
-
β-glucuronidase/sulfatase from Helix pomatia (for total this compound analysis)
-
Sodium acetate buffer (pH 5.0)
Instrumentation
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Solutions
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare a stock solution of the Internal Standard in a similar manner.
-
Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution to a final concentration (e.g., 100 ng/mL) with the same diluent.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and rapid method for extracting this compound from plasma samples.[1]
-
Thaw plasma samples to room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution. For calibration standards and QC samples, add the appropriate concentration of the this compound working standard solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[1]
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
Optional: Enzymatic Hydrolysis for Total this compound Quantification
To measure both free and conjugated forms of this compound, an enzymatic hydrolysis step is required before protein precipitation.
-
To 100 µL of plasma, add the IS and this compound standards as described above.
-
Add 200 µL of sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/sulfatase solution.
-
Vortex briefly and incubate at 37°C for a minimum of 4 hours.
-
Proceed with the protein precipitation step as described above.
Chromatographic and Mass Spectrometric Conditions
The following are typical UPLC-MS/MS conditions. Optimization may be required for different instruments.
UPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 20% B, increase to 95% B over 3 min, hold for 1 min, return to initial conditions and re-equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS. For this compound (MW ~420.4 g/mol ), a potential precursor ion in negative mode would be [M-H]⁻ at m/z 419.4. |
| Collision Energy | To be optimized for each transition |
| Declustering Pot. | To be optimized |
Data Presentation
The following tables summarize the representative validation parameters for a bioanalytical method for this compound quantification.
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | R² |
| This compound | Plasma | 1.00 - 3000 | > 0.99 |
Data is representative for a lignan compound and should be established for each specific laboratory and study.[2]
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) (n=5) | Inter-day Precision (%RSD) (n=5, 3 days) | Intra-day Accuracy (%RE) (n=5) | Inter-day Accuracy (%RE) (n=5, 3 days) |
| LLOQ | 1.00 | < 15% | < 15% | ± 20% | ± 20% |
| Low QC | 3.00 | < 15% | < 15% | ± 15% | ± 15% |
| Mid QC | 150 | < 15% | < 15% | ± 15% | ± 15% |
| High QC | 2500 | < 15% | < 15% | ± 15% | ± 15% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Relative Standard Deviation; %RE: Relative Error. Data is representative for a lignan compound.[2]
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3.00 | Consistent and reproducible | Minimal |
| Mid QC | 150 | Consistent and reproducible | Minimal |
| High QC | 2500 | Consistent and reproducible | Minimal |
Recovery should be consistent and reproducible, though it does not need to be 100%. Matrix effects should be minimized through effective sample preparation and chromatographic separation.
Visualizations
Experimental Workflow
References
Combined Synthesis and Biotransformation for Lyoniresinol Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis of Lyoniresinol, a lignan with significant pharmacological potential, through a combined approach of synthetic chemistry and plant cell culture-mediated biotransformation. This chemo-enzymatic strategy leverages the precision of plant-derived enzymes for complex stereoselective reactions, which can be challenging to achieve through purely chemical methods.
Application Notes
The integrated chemo-biotechnological production of this compound is predicated on the chemical synthesis of a suitable precursor, which is then biotransformed into the final product by plant cell cultures. This methodology offers several advantages, including enhanced stereoselectivity and the potential for a more sustainable and efficient production pipeline.
1. Rationale for the Combined Approach
The biosynthesis of this compound in plants involves a series of enzymatic steps that ensure the correct stereochemistry of the final molecule.[1] Replicating these complex transformations through traditional organic synthesis can be intricate and may result in low yields or the formation of undesirable racemic mixtures.[1] Plant cell cultures, such as those from the Nicotiana genus, contain the necessary enzymatic machinery to perform these specific conversions, acting as highly effective biocatalysts.[1] By chemically synthesizing a precursor that is late in the biosynthetic pathway, the overall complexity of the process can be significantly reduced.
2. Precursor Selection and Chemical Synthesis
The selection of the synthetic precursor is critical. Ideal precursors are stable, readily synthesized, and efficiently taken up and metabolized by the plant cells. Based on the established biosynthetic pathway of this compound, key intermediates such as syringaresinol, 5,5'-dimethoxylariciresinol, and 5,5'-dimethoxysecoisolariciresinol are excellent candidates for chemical synthesis and subsequent biotransformation.[1][2] The chemical synthesis of these lignan precursors can be achieved through various established organic chemistry routes.
3. Plant Cell Culture Systems as Biocatalysts
Suspension cultures of various plant species can be employed for the biotransformation step. Cell lines from Nicotiana species, such as Nicotiana sylvestris or the well-characterized Nicotiana tabacum BY-2, have been successfully used for the biotransformation of various secondary metabolites.[1][3][4] These cell cultures are relatively easy to establish and maintain, exhibit rapid growth, and can be scaled up in bioreactors for larger-scale production.[5][6][7]
4. Enhancing this compound Yield through Elicitation
The productivity of secondary metabolite pathways in plant cell cultures can often be enhanced through a process known as elicitation.[4][8][9] Elicitors are compounds that, when added to the culture medium, trigger defense responses in the plant cells, which can lead to an upregulation of secondary metabolite biosynthesis.[10] Common elicitors used to boost the production of lignans and other phenolic compounds include methyl jasmonate (MeJA) and salicylic acid (SA).[11][12] The optimal concentration and timing of elicitor application need to be determined empirically for each specific cell line and production system.[11]
Quantitative Data
The following tables summarize key quantitative data relevant to the analysis and production of this compound.
Table 1: Analytical Method Validation Parameters for this compound Quantification [13]
| Parameter | HPLC-DAD | Chiral LC-HRMS |
| Linearity (R²) | ≥ 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.05 µg/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.010 mg/L |
| Precision (RSD%) | < 2% | < 15% |
| Accuracy (Recovery %) | 98-102% | 90-110% |
Table 2: Incorporation of Radiolabeled Phenylalanine into Lignans in Lyonia ovalifolia [1]
| Compound | Tissue | Incorporation (%) | Enantiomeric Excess (e.e.) (%) |
| (+)-Syringaresinol | Stem | 0.38 | 8 |
| (-)-Syringaresinol | Leaves | 2.75 | 72 |
| (+)-Dimethoxylariciresinol | Stem | 0.07 | 18 |
| (+)-Dimethoxylariciresinol | Leaves | 0.009 | 58 |
| (-)-Dimethoxysecoisolariciresinol | Stem | 0.03 | 46 |
| (-)-Dimethoxysecoisolariciresinol | Leaves | 0.05 | 20 |
| (+)-Lyoniresinol | Leaves | 0.013 | 22 |
| (+)-Lyoniresinol Glycosides | Stem | 0.036 | 50 |
Experimental Protocols
Protocol 1: General Strategy for Chemical Synthesis of a this compound Precursor (e.g., Secoisolariciresinol)
This protocol outlines a generalized synthetic approach. Specific reaction conditions, catalysts, and purification methods may require optimization.
-
Starting Material: Begin with a commercially available and suitably protected vanillin derivative.
-
Coupling Reaction: Perform a coupling reaction, such as a reductive dimerization, to form the central C8-C8' bond of the lignan backbone.
-
Functional Group Manipulations: Carry out a series of reactions to introduce the necessary hydroxyl and methoxy groups onto the aromatic rings and to establish the correct stereochemistry at the benzylic positions. This may involve protection and deprotection steps.
-
Purification: Purify the synthesized precursor using column chromatography (e.g., silica gel) and characterize its structure and purity using techniques such as NMR and mass spectrometry.
Protocol 2: Establishment and Maintenance of Nicotiana tabacum BY-2 Cell Suspension Culture [3][4]
-
Medium Preparation: Prepare a modified Linsmaier and Skoog (mLS) medium supplemented with 30 g/L sucrose, 0.2 mg/L 2,4-dichlorophenoxyacetic acid (2,4-D), and adjust the pH to 5.8. Dispense the medium into Erlenmeyer flasks and autoclave at 121°C for 20 minutes.
-
Culture Initiation: In a sterile laminar flow hood, transfer an established Nicotiana tabacum BY-2 cell culture to the fresh mLS medium.
-
Incubation: Incubate the cell cultures on a rotary shaker at approximately 130 rpm in the dark at 27°C.
-
Subculture: Subculture the cells every 7 days by transferring 1-1.2 mL of the 7-day-old cell suspension into 95 mL of fresh mLS medium.
Protocol 3: Biotransformation of a Synthetic Precursor to this compound
-
Precursor Feeding: Prepare a sterile stock solution of the chemically synthesized precursor (e.g., secoisolariciresinol) in a suitable solvent (e.g., dimethyl sulfoxide).
-
Add the precursor solution to a 4-day-old Nicotiana cell suspension culture to a final concentration typically in the range of 50-200 µM.[2]
-
Elicitation (Optional): To enhance product yield, a sterile solution of an elicitor such as methyl jasmonate can be added to the culture to a final concentration of 50-100 µM, typically 24-48 hours before harvesting.[11]
-
Incubation: Continue to incubate the cell culture under the same conditions for a further 3-7 days. The optimal incubation time should be determined by a time-course experiment.
-
Harvesting: Separate the cells from the medium by vacuum filtration. Freeze-dry both the cells and the medium for subsequent extraction and analysis.
Protocol 4: Extraction and Quantification of this compound by HPLC-UV [11][13]
-
Extraction:
-
Grind the freeze-dried plant cells into a fine powder.
-
Extract a known weight of the powdered cells with methanol (e.g., 3 x 10 mL) using ultrasonication for 30 minutes for each extraction.
-
Combine the methanol extracts and evaporate to dryness under reduced pressure.
-
For analysis of the culture medium, a solid-phase extraction (SPE) cleanup using a C18 cartridge may be employed.
-
-
Sample Preparation:
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Analysis:
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm.
-
Quantification: Prepare a calibration curve using an authentic this compound standard. Calculate the concentration in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Proposed biosynthetic pathway of (-)-Lyoniresinol from L-Phenylalanine.[1]
Caption: General workflow for this compound synthesis via a combined approach.
Caption: Conceptual overview of elicitation to boost secondary metabolite production.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. plant.rtc.riken.jp [plant.rtc.riken.jp]
- 4. rpc00001: Nicotiana tabacum BY-2 cell suspension culture — BRC plant cell line documentation [plant.rtc.riken.jp]
- 5. From Division to Death: Metabolomic Analysis of Nicotiana tabacum BY-2 Cells Reveals the Complexity of Life in Batch Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Food ingredients and food made with plant cell and tissue cultures: State‐of‐the art and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ojs.openagrar.de [ojs.openagrar.de]
- 10. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]
Troubleshooting & Optimization
Preventing oxidative and enzymatic degradation of Lyoniresinol
Technical Support Center: Lyoniresinol Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidative and enzymatic degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in research?
A1: this compound is a lignan, a type of polyphenolic compound found in various plants, recognized for its potential biological activities.[1] Like many phenolic compounds, this compound is susceptible to degradation from oxidative and enzymatic processes.[1] This degradation can alter its chemical structure and biological activity, leading to inconsistent experimental results and compromising the validity of research findings.[1]
Q2: What are the primary factors that cause this compound degradation?
A2: The main factors that can induce the degradation of this compound include:
-
Oxygen: As a phenolic compound, this compound is prone to oxidation when exposed to air.[1]
-
High Temperature: Thermal treatments can negatively affect the stability of lignans, with the specific impact depending on the compound and its matrix.[1] For the enzymatic polymerization of phenols, lower temperatures (10-40°C) are generally better than higher temperatures (50-60°C).[1]
-
Light: Exposure to UV light can promote the degradation of phenolic compounds.[1]
-
Extreme pH: Some lignans are sensitive to low pH conditions.[1] Workup procedures involving strong acids or bases can also potentially degrade the product.[1]
-
Enzymatic Activity: Enzymes such as polyphenol oxidase (PPO) and peroxidases can catalyze the oxidation of phenolic compounds, leading to browning and degradation.[1]
Q3: How should I properly store pure this compound and its stock solutions to ensure stability?
A3: For optimal stability, pure, solid this compound should be stored desiccated at -20°C.[1] Stock solutions should be prepared in a suitable solvent like high-purity, anhydrous DMSO, aliquoted into small, single-use volumes to minimize freeze-thaw cycles, and stored at -20°C or -80°C.[1] To prevent oxidation, it is recommended to overlay the solution with an inert gas such as argon or nitrogen before sealing and freezing.[1] All solutions should be protected from light by using amber vials or by wrapping the containers in aluminum foil.[1]
Q4: What are the recommended solvents for dissolving this compound?
A4: this compound is soluble in Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[1] For biological experiments, high-purity, anhydrous DMSO is often the preferred solvent for creating concentrated stock solutions.[1]
Q5: My this compound solution has changed color (e.g., turned yellow or brown). What does this indicate?
A5: A color change, particularly to yellow or brown, is a strong visual indicator of oxidation.[1] Phenolic compounds often form quinone-like species upon oxidation, which can then polymerize to form colored pigments.[1] If you observe a color change, the solution has likely degraded and should be discarded to ensure the integrity of your experimental results.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or non-reproducible experimental results. | This compound degradation due to improper handling or storage. | Review your storage and handling procedures. Ensure the compound is stored at the correct temperature, protected from light, and handled under an inert atmosphere when possible. Prepare fresh dilutions for each experiment from a properly stored stock solution.[1] |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Degradation of this compound into smaller or modified compounds. | This strongly suggests that this compound is breaking down.[1] Assess the pH of your mobile phase to ensure it is compatible with the compound's stability. Minimize the time the sample spends in the autosampler, and if possible, use a cooled autosampler.[1] Use LC-MS/MS to identify the degradation products, which can provide clues about the degradation pathway (e.g., oxidation, demethylation).[1] |
| Precipitation of this compound upon dilution in aqueous buffer. | Poor aqueous solubility of this compound. | This is a common issue referred to as "crashing out." To prevent this, consider using a co-solvent in your aqueous buffer. Screen different co-solvents like ethanol, propylene glycol, or PEG 400 at various concentrations to find the optimal condition that maintains solubility without affecting your assay. |
Data Presentation
Specific quantitative stability data for this compound is limited in the scientific literature. The following tables summarize general stability observations for related lignans and phenolic compounds, which can serve as a guideline for experimental design.
Table 1: General Stability of Lignans and Phenolic Compounds Under Various Conditions
| Condition | Compound Class | Observation | Recommendation | Source(s) |
| Temperature | Lignans (general) | Stability is dependent on the specific compound and the matrix it is in. Some lignans can withstand temperatures up to 200°C, while others degrade more rapidly at higher temperatures. | Avoid high temperatures during processing (e.g., autoclaving) unless stability has been confirmed. For enzymatic reactions, temperatures between 10-40°C are often preferred. | [1] |
| pH | Matairesinol (a lignan) | Reported to be sensitive to low pH conditions. | Avoid strongly acidic conditions (pH < 4) in buffers and solvents for extended periods. | [1] |
| Light | Phenolic Compounds | UV light absorption can lead to oxidative degradation. | Protect solutions from direct light exposure at all stages of the experiment by using amber vials or aluminum foil. | [1] |
| Oxygen | Phenolic Compounds | Highly susceptible to oxidation, leading to discoloration and loss of activity. | Use deoxygenated solvents, work under an inert atmosphere (e.g., argon or nitrogen), and consider adding antioxidants like ascorbic acid. | [1] |
Table 2: Recommended Solvents for this compound
| Solvent | Suitability | Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | High | Preferred for creating concentrated stock solutions for biological assays. Use high-purity, anhydrous grade. | [1] |
| Acetone | Moderate | Suitable for dissolution, but less common for biological assays due to potential cell toxicity. | [1] |
| Chloroform | Moderate | Suitable for dissolution, but not compatible with aqueous biological systems. | [1] |
| Dichloromethane | Moderate | Suitable for dissolution, but not compatible with aqueous biological systems. | [1] |
| Ethyl Acetate | Moderate | Suitable for dissolution, but not compatible with aqueous biological systems. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol outlines a best-practice method for preparing a stock solution of this compound while minimizing the risk of degradation.[1]
Materials:
-
This compound (solid)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Argon or nitrogen gas
-
Desiccator
-
Amber, screw-cap vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Preparation: Bring the vial of solid this compound to room temperature in a desiccator before opening to prevent condensation. To reduce dissolved oxygen, sparge the DMSO with argon or nitrogen gas for 10-15 minutes prior to use. Perform all steps in a low-light environment or under amber lighting.[1]
-
Dissolution: Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM). Add the appropriate volume of deoxygenated DMSO to the vial. Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but prolonged heating should be avoided.[1]
-
Storage: Once dissolved, immediately aliquot the stock solution into single-use volumes in amber, screw-cap vials. Before sealing each aliquot, flush the headspace of the vial with argon or nitrogen gas. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under controlled stress conditions to understand its degradation pathways and to develop stability-indicating analytical methods.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp (254 nm and 365 nm)
-
Oven
-
HPLC-UV or LC-MS system
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and NaOH solution. Incubate at room temperature for a defined period. Neutralize the solution with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and H₂O₂ solution. Incubate at room temperature for a defined period.
-
Thermal Degradation: Place an aliquot of the this compound stock solution in an oven at a high temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the this compound stock solution to UV light for a defined period.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC or LC-MS method to quantify the remaining this compound and identify degradation products.
Visualizations
Caption: Oxidative and enzymatic degradation pathways of this compound.
References
Technical Support Center: Enhancing Lyoniresinol's Aqueous Solubility for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor aqueous solubility of Lyoniresinol in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
This compound is a lignan, a type of polyphenolic compound found in various plants, recognized for its potential antioxidant and anti-inflammatory properties.[1] Like many natural products with a hydrophobic structure, this compound exhibits very low solubility in water.[1] This poor aqueous solubility presents a significant hurdle for in vitro biological assays (e.g., cell-based assays, enzyme inhibition assays), which are predominantly conducted in aqueous buffer systems.[1] If this compound precipitates out of the solution, its effective concentration becomes unknown and significantly reduced, leading to inaccurate and unreliable experimental data.[1]
Q2: In which solvents is this compound readily soluble?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2][3] For biological assays, DMSO is the most frequently used solvent for preparing concentrated stock solutions.[1]
Q3: What is the maximum recommended final concentration of DMSO in a typical cell-based assay?
To avoid solvent-induced cytotoxicity or other artifacts, the final concentration of DMSO in the assay medium should be kept as low as possible.[1] A final concentration of less than 0.5% (v/v) is generally recommended, with many researchers aiming for 0.1% or lower.[1] It is imperative to include a vehicle control (medium with the same final DMSO concentration but without this compound) in your experimental setup to ensure that any observed biological effects are attributable to the compound and not the solvent.[1]
Q4: My this compound solution becomes cloudy and forms a precipitate when I dilute my DMSO stock into my aqueous assay buffer. What is happening and what should I do?
This common issue is known as "crashing out."[1] It occurs when a compound that is highly soluble in a potent organic solvent like DMSO is diluted into an aqueous solution where its solubility is poor.[1] Please refer to the Troubleshooting Guide below for strategies to prevent this.
Troubleshooting Guide
Issue: Compound Precipitation Upon Dilution ("Crashing Out")
Visible signs: The solution becomes cloudy, hazy, or shows visible particulate matter after adding the DMSO stock of this compound to the aqueous buffer.
Underlying Cause: The aqueous buffer cannot maintain this compound in solution at the desired concentration, causing it to precipitate.
Solutions:
-
Optimize DMSO Concentration: While keeping the final DMSO concentration below the toxic threshold for your assay (ideally ≤ 0.1%), a slightly higher concentration (e.g., 0.5%) might be necessary to maintain solubility.[1] Always run a parallel vehicle control.
-
Use Co-solvents: The addition of a small amount of a less polar, water-miscible co-solvent to your aqueous buffer can increase the solubility of this compound.[4] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[1] A systematic titration of the co-solvent concentration is recommended to find the optimal balance between solubility and potential biological effects of the co-solvent itself.
-
Sonication: After diluting the DMSO stock into the aqueous buffer, brief sonication in a water bath sonicator can help to disperse the compound and break down small aggregates, aiding in dissolution.[1][5]
-
Heating: Gentle warming of the solution (e.g., to 37°C) may temporarily increase the solubility of this compound. However, be cautious as prolonged heating can degrade the compound.[3]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly impact solubility. The effect of pH on this compound's solubility should be experimentally determined.[6]
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween 20 or Triton X-100 (typically 0.01-0.05%), can be added to the assay buffer to aid in solubilization, particularly for enzyme assays.[7][8] However, their use in cell-based assays is limited due to potential cytotoxicity at concentrations above their critical micelle concentration.[7]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9][10] This can be an effective strategy, but the potential effects of the cyclodextrin on the biological system under investigation must be considered.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Readily Soluble | [1][3] |
| Acetone | Readily Soluble | [2][3] |
| Chloroform | Readily Soluble | [1][2] |
| Dichloromethane | Readily Soluble | [1][2] |
| Ethyl Acetate | Readily Soluble | [1][2] |
| Water | Poorly Soluble | [1] |
Table 2: Recommended Starting Concentrations for Co-solvents in Aqueous Buffers
| Co-solvent | Starting Concentration Range (% v/v) | Notes |
| Ethanol | 1 - 5% | Can have biological effects at higher concentrations. |
| Propylene Glycol (PG) | 1 - 10% | Generally considered safe for many cell lines. |
| Polyethylene Glycol 400 (PEG 400) | 1 - 10% | Viscous; ensure thorough mixing. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[3]
-
Sterile microcentrifuge tube or amber glass vial
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder and place it in a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the target stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[1]
-
Sonication (if necessary): If the solid is not fully dissolved, briefly sonicate the vial in a water bath sonicator for 5-10 minutes.[1]
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.[1]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in amber vials to protect from light and repeated freeze-thaw cycles.[3]
Protocol 2: Kinetic Solubility Assessment by Turbidity Measurement
Objective: To determine the maximum soluble concentration of this compound in a specific aqueous assay buffer.
Materials:
-
This compound-DMSO stock solution (e.g., 10 mM)
-
Aqueous assay buffer (e.g., PBS, cell culture medium)
-
Co-solvents (optional, e.g., Ethanol, PEG 400)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, prepare a serial dilution of your this compound-DMSO stock solution directly into the assay buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is constant across all wells.
-
Vehicle Control: Prepare wells containing only the assay buffer and the same final concentration of DMSO as the test wells.
-
Equilibration: Incubate the plate at the intended assay temperature (e.g., 37°C) for a set period (e.g., 30 minutes to 2 hours).[1]
-
Visual Inspection: Visually inspect the wells for any signs of precipitation.
-
Quantify Turbidity: Measure the absorbance (optical density) of the solutions at a high wavelength (e.g., 600 nm), where this compound itself does not absorb light.[1] An increase in absorbance indicates light scattering due to the formation of a precipitate.[1]
-
Data Analysis: Plot the absorbance at 600 nm against the this compound concentration. The concentration at which the absorbance begins to significantly increase above the baseline of the vehicle control is an estimate of the kinetic solubility limit in that specific buffer.
Visualizations
Caption: Workflow for preparing and optimizing this compound solutions for bioassays.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.[1]
Caption: this compound's activation of ERK signaling to reduce melanin biosynthesis.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. (-)-Lyoniresinol | CAS:31768-94-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. benchchem.com [benchchem.com]
- 4. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods to improve the solubility of therapeutical natural products: a review [ouci.dntb.gov.ua]
- 11. This compound inhibits melanogenic activity through the induction of microphthalmia-associated transcription factor and extracellular receptor kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in Lyoniresinol purification and potential solutions
Lyoniresinol Purification Technical Support Center
Welcome to the technical support center for this compound purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the isolation, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low this compound yield during extraction?
Low yields can typically be attributed to several factors:
-
Inappropriate Solvent Choice: this compound and its glycosides are polar compounds. Extraction efficiency is highest with polar solvents like methanol or ethanol, often mixed with water (50-95%).[1] Using non-polar solvents in the primary extraction step will result in poor recovery.
-
Suboptimal Extraction Conditions: Factors such as temperature, extraction time, and the ratio of solvent to plant material are critical. Overly high temperatures or prolonged extraction times can lead to degradation.[1]
-
Inefficient Grinding: The surface area of the plant material directly impacts extraction efficiency. The material should be ground to a fine, homogeneous powder to ensure maximum solvent penetration.[2][3]
-
Incomplete Extraction: A single extraction is often insufficient. It is recommended to repeat the extraction process at least three times on the plant residue to ensure complete recovery.[3]
Q2: My this compound solution is changing color (e.g., turning yellow or brown). What does this mean and how can I prevent it?
A color change to yellow or brown is a strong visual indicator of oxidative degradation.[4] this compound is a phenolic compound and is susceptible to oxidation, which can be triggered by exposure to light, oxygen, or high temperatures.[1][4]
Prevention Strategies:
-
Light Protection: Conduct extractions and store solutions in a dark environment or use amber-colored glassware or vials wrapped in aluminum foil.[1][4]
-
Inert Atmosphere: When working with purified solutions, purge the storage vial with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.[1][4]
-
Temperature Control: Store pure, solid this compound desiccated at -20°C.[4] Stock solutions should be stored at -20°C or -80°C to slow down degradation kinetics.[4]
Q3: I am having trouble separating the (+)- and (-)-Lyoniresinol enantiomers. What is the recommended method?
The separation of this compound enantiomers is a common challenge and requires specialized chromatographic techniques.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating enantiomers.[5] A chiral stationary phase (CSP) column, typically one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H), is required.[5] The mobile phase usually consists of a non-polar solvent like n-hexane mixed with an alcohol such as isopropanol or ethanol.[5] The exact ratio must be optimized to achieve baseline separation.[5]
Q4: My purified this compound precipitates when I dilute my DMSO stock into an aqueous buffer for a bioassay. How can I solve this?
This phenomenon, known as "crashing out," occurs because this compound is highly soluble in organic solvents like DMSO but has poor solubility in water.[6]
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, generally below 0.5% (v/v), with ≤0.1% being the ideal target to avoid solvent-induced artifacts.[6]
-
Optimize Dilution Technique: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the stock to a smaller volume of buffer while vortexing or pipetting vigorously to promote rapid mixing.[6]
-
Serial Dilution: Perform a serial dilution. For example, first, dilute the concentrated DMSO stock into a solution containing a higher percentage of organic solvent that is miscible with your final buffer, and then perform the final dilution into the aqueous assay buffer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Inappropriate solvent; Suboptimal extraction time or temperature; Insufficient grinding of plant material.[1] | Use a polar solvent like 80% methanol or ethanol.[2] Optimize extraction parameters (time, temp) and ensure the plant material is a fine powder.[1] Consider ultrasonication-assisted or microwave-assisted extraction for improved efficiency.[1] |
| Degradation of this compound | Excessive heat during extraction/concentration; Prolonged exposure to light or oxygen.[1][4] | Evaporate solvents under reduced pressure at temperatures not exceeding 40-60°C.[3] Work in a dark environment and purge solutions with an inert gas (nitrogen/argon) before storage.[1][4] |
| Co-extraction of Impurities | Low solvent selectivity; Complex plant matrix.[1] | Employ a sequential liquid-liquid partitioning strategy. Start with a non-polar solvent (e.g., n-hexane) to remove lipids, followed by solvents of increasing polarity (e.g., ethyl acetate, n-butanol) to fractionate compounds.[2] Use Solid-Phase Extraction (SPE) for post-extraction cleanup.[3] |
| Poor Chromatographic Peak Shape or Resolution | Inappropriate mobile phase or column; Co-eluting impurities; Sample overload on the column.[1] | Optimize the HPLC mobile phase composition and gradient.[1] Ensure the column (e.g., C18 for reversed-phase) is appropriate for phenolic compounds.[2] Improve sample cleanup to remove interfering substances and dilute the sample before injection.[1] |
| Compound Precipitates During Purification/Storage | Poor solubility in the chosen solvent system; pH is near the isoelectric point.[6][7] | For chromatography, ensure the sample is fully dissolved in the mobile phase before injection.[5] For storage, use a suitable organic solvent like DMSO for stock solutions.[6] If precipitation occurs in buffers, check the pH and salt concentration, as solubility can be influenced by these factors.[7] |
Quantitative Data: Analytical Method Comparison
The selection of an analytical method is critical for accurate quantification. Below is a comparison of two common techniques for this compound analysis.
| Parameter | HPLC-DAD (Representative Method) | Chiral LC-HRMS |
| Linearity (R²) | ≥ 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.05 µg/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.010 mg/L (for total this compound) |
| Precision (RSD%) | < 2% | < 15% |
| Accuracy (Recovery %) | 98-102% | 90-110% |
| Data summarized from a comparative guide on analytical methods for (-)-Lyoniresinol.[8] |
Experimental Protocols
General Protocol for Extraction and Fractionation
This protocol describes a standard method for obtaining a lignan-enriched fraction from plant material.
-
Preparation of Plant Material: Air-dry the plant material (e.g., stems, roots) at room temperature and grind into a fine powder.[2]
-
Solvent Extraction: Macerate the powdered material in 80% methanol at a 1:10 (w/v) ratio for 72 hours at room temperature. Repeat this process three times.[2]
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[3]
-
Solvent Partitioning: a. Suspend the crude extract in distilled water.[2] b. Perform sequential liquid-liquid partitioning with solvents of increasing polarity: i. n-hexane: To remove non-polar compounds like fats and waxes.[2] ii. Ethyl acetate: To enrich the fraction with phenolic compounds.[2] iii. n-butanol: This fraction is typically enriched with lignan glycosides and is often carried forward for further purification.[2]
Protocol for Column Chromatography Purification
This protocol is for the further purification of the n-butanol fraction.
-
Adsorption Chromatography: a. Subject the dried n-butanol fraction to column chromatography on a Diaion HP-20 resin.[2] b. Elute with a stepwise gradient of methanol in water (e.g., 0%, 25%, 50%, 75%, and 100% MeOH).[2] c. Monitor the fractions using Thin-Layer Chromatography (TLC) and combine those with similar profiles.[2]
-
Size-Exclusion Chromatography: a. Further purify the combined, enriched fractions on a Sephadex LH-20 column.[2] b. Use 100% methanol as the mobile phase to separate compounds based on their molecular size.[2]
-
Preparative HPLC: a. Achieve final purification using a reversed-phase preparative HPLC system with a C18 column.[2] b. Use a mobile phase gradient of methanol or acetonitrile in water.[2] c. Monitor the elution with a UV detector at 280 nm and collect the fractions corresponding to the this compound peak.[2]
Protocol for Chiral HPLC Separation
This protocol is for separating (+)- and (-)-Lyoniresinol enantiomers.
-
System Preparation: a. Column: Use a chiral stationary phase (CSP) column, such as Chiralcel OD-H or Chiralpak AD.[5] b. Mobile Phase: Prepare a mobile phase of n-hexane and isopropanol (or ethanol). The exact ratio (e.g., 80:20, 90:10) must be optimized to achieve baseline separation.[5] c. Flow Rate: Set a typical flow rate of around 1.0 mL/min.[5] d. Detection: Set the UV detector to 280 nm.[5]
-
Sample Analysis: a. Dissolve the purified this compound mixture in the mobile phase.[5] b. Inject the sample onto the chiral HPLC system.[5] c. Monitor the elution profile and collect the fractions corresponding to each separated enantiomer.[5] d. Analyze the collected fractions to confirm their purity and enantiomeric excess.[5]
Visualized Workflows and Logic Diagrams
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting workflow for diagnosing low this compound yield.
Caption: Logic diagram for selecting the appropriate analytical method.
References
Optimizing Lyoniresinol Administration in Animal Models: A Technical Support Guide
Disclaimer: Lyoniresinol is a promising lignan with demonstrated antioxidant and anti-inflammatory properties in preclinical research. However, publicly available data on its specific dosage and administration in animal models is limited. Much of the current understanding is extrapolated from studies on structurally related lignans. The following guide provides a comprehensive overview based on available information and general best practices for compounds with similar properties. Researchers are strongly encouraged to conduct dose-finding and toxicity studies for their specific animal models and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new animal study?
A1: Due to the limited direct in vivo data for this compound, establishing a definitive starting dose is challenging. However, based on studies with related lignans, a tiered approach can be adopted. For instance, in a study on diabetic nephropathy in mice, a glucoside of this compound was effective at oral doses of 20, 40, and 80 mg/kg body weight per day[1]. For anti-cancer studies, research on the related lignan lariciresinol in rats used oral doses of 3 and 15 mg/kg daily, while mouse xenograft models utilized diets supplemented with 20 or 100 mg/kg of diet[2]. For neuroprotective effects, studies on other natural compounds like Syringaresinol have used doses of 5 and 15 mg/kg in mice[3]. Therefore, a pilot study with a range of doses (e.g., 10, 25, and 50 mg/kg) is recommended to determine the optimal dose for your specific model and endpoints.
Q2: What is the best vehicle for administering this compound?
A2: this compound has low aqueous solubility, making vehicle selection critical. For oral administration, a common approach is to create a suspension. A widely used vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water, sometimes with a small amount of a surfactant like 0.1% Tween 80 to improve homogeneity[4][5]. For intravenous (IV) administration, a solubilizing agent is necessary. A common starting point is a mixture of DMSO and a solubilizing agent like Solutol HS 15 in a dextrose or saline solution[5]. It is crucial to keep the final concentration of organic solvents like DMSO to a minimum (ideally ≤0.1% in the final preparation) to avoid vehicle-induced toxicity[6][7]. Always include a vehicle-only control group in your experiments.
Q3: How should I prepare a this compound stock solution?
A3: For most biological assays, a concentrated stock solution is prepared in an organic solvent where this compound is readily soluble, such as Dimethyl Sulfoxide (DMSO)[6]. To prepare a stock, accurately weigh the this compound powder and dissolve it in the appropriate volume of DMSO to achieve the desired molarity (e.g., 10 mM). Vigorous vortexing or brief sonication may be required to ensure complete dissolution[6]. Store stock solutions at -20°C or -80°C as recommended by the supplier.
Q4: My this compound solution is precipitating when I dilute it for administration. What should I do?
A4: This is a common issue known as "crashing out" when a compound highly soluble in an organic solvent is diluted into an aqueous-based vehicle[6]. To mitigate this, you can try several strategies:
-
Modify the dilution protocol: Add the DMSO stock solution to the vortexing aqueous vehicle slowly.
-
Use a co-solvent: Incorporate a small percentage of another miscible solvent like ethanol or PEG 400 into the final vehicle formulation[6].
-
Optimize the vehicle: For oral suspensions, ensure adequate mixing and consider micronizing the this compound powder to improve suspension stability.
-
Adjust pH: The solubility of this compound may be pH-dependent. Adjusting the pH of the vehicle could improve solubility, but this must be compatible with the administration route and animal physiology[5].
Q5: Are there any known toxicities associated with this compound?
A5: Specific acute toxicity data (e.g., LD50) for this compound is not well-documented in publicly available literature. However, in vitro studies on related lignans have shown no cytotoxic effects at concentrations up to 100 μM[8]. As a general practice for any new compound, it is advisable to conduct an acute toxicity study, starting with a high single dose (e.g., 2000 mg/kg) and observing the animals for any adverse effects over a period of 14 days, in line with OECD guidelines[9][10].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in Formulation | Poor aqueous solubility; incorrect vehicle selection; improper mixing. | Verify calculations. Use a vehicle appropriate for poorly soluble compounds (e.g., 0.5% CMC with 0.1% Tween 80 for oral). Add the stock solution to the vehicle while vortexing. Consider using co-solvents (e.g., PEG 400) or pH adjustment.[5][6] |
| Inconsistent Results Between Animals | Inaccurate dosing due to poor suspension homogeneity; variability in animal metabolism; improper administration technique. | Ensure the formulation is a homogenous suspension before each administration. Use precise, calibrated equipment. Ensure all personnel are properly trained in the administration technique (e.g., oral gavage). Include a sufficient number of animals per group to account for biological variability. |
| Adverse Animal Reactions (e.g., lethargy, ruffled fur) | Vehicle toxicity; compound toxicity at the administered dose; administration-related trauma. | Always run a vehicle-only control group to rule out vehicle effects. Monitor animals closely for clinical signs of toxicity. If toxicity is suspected, reduce the dose or frequency of administration. Ensure proper administration technique to avoid injury (e.g., esophageal perforation during gavage).[5] |
| No Observable Effect at Tested Doses | Insufficient dosage; poor bioavailability; rapid metabolism. | Increase the dosage in a subsequent dose-response study. Check literature for pharmacokinetic data on related compounds to estimate bioavailability and half-life. Consider a different route of administration (e.g., intraperitoneal instead of oral) to bypass first-pass metabolism.[4] |
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound and Related Lignans
| Compound | Animal Model | Disease/Application | Route | Dosage | Duration | Reference |
| (±)-Lyoniresinol 3α-O-β-D-glucopyranoside | STZ-induced diabetic mice | Diabetic Nephropathy | Oral | 20, 40, 80 mg/kg/day | 14 days | [1] |
| Lariciresinol | DMBA-induced rats | Mammary Cancer | Oral | 3, 15 mg/kg/day | 9 weeks | [2] |
| Lariciresinol | Athymic mice with MCF-7 xenografts | Breast Cancer | Oral (in diet) | 20, 100 mg/kg of diet | 5 weeks | [2] |
| Syringaresinol | HFD/STZ-induced mice | Diabetes-associated Alzheimer's | Oral | 5, 15 mg/kg | Not specified | [3] |
| Linalool | 6-OHDA-lesioned rats | Parkinson's Disease | Oral | 25, 50, 100 mg/kg | 2 weeks | [11] |
Table 2: Pharmacokinetic Parameters of Lignans Related to this compound (Oral Administration in Rats)
| Compound | T1/2 (h) | Bioavailability (%) | Cmax | Tmax | AUC | Reference |
| VN1 (from Vitex negundo) | 2.82 | 15.34 - 21.89 | Data Not Available | Data Not Available | Data Not Available | [4] |
| VN2 (Vitedoin A) | 1.33 | 16.29 - 22.11 | Data Not Available | Data Not Available | Data Not Available | [4] |
Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), and AUC (Area under the plasma concentration-time curve) data were not available in the cited literature for these specific compounds.[4]
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be fasted overnight before dosing, with free access to water.[4]
-
Formulation Preparation:
-
Prepare a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Calculate the required amount of this compound for the desired dose (e.g., 25 mg/kg).
-
If using a DMSO stock, calculate the volume needed. Ensure the final DMSO concentration in the dosing solution is minimal.
-
Create a homogenous suspension by adding the this compound (or its DMSO stock) to the CMC vehicle and vortexing thoroughly. Prepare fresh daily.
-
-
Administration:
-
Accurately weigh each rat to determine the precise volume of the this compound suspension to administer.
-
Use a sterile, flexible gavage needle appropriate for the size of the rat.
-
Gently restrain the rat and carefully insert the gavage needle into the esophagus and down to the stomach.
-
Administer the suspension slowly to prevent regurgitation. The typical volume should not exceed 10 ml/kg.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Follow the experimental timeline for sample collection or endpoint analysis.
-
Protocol 2: Intravenous (IV) Tail Vein Injection in Mice
-
Animal Model: Adult mice (e.g., C57BL/6, BALB/c).
-
Formulation Preparation:
-
Prepare a vehicle suitable for IV injection that solubilizes this compound, such as 5% (v/v) DMSO and 10% (v/v) Solutol HS 15 in 5% Dextrose in Water (D5W)[5]. The solution must be sterile and free of particulates.
-
Dissolve this compound in the vehicle to the desired concentration. Prepare fresh before each use.
-
-
Administration:
-
Place the mouse in a restraint device that exposes the tail.
-
Promote vasodilation of the tail veins using a heat lamp or by immersing the tail in warm water (30-35°C) for 1-2 minutes.[12]
-
Clean the tail with 70% ethanol.
-
Using a sterile 27-30 gauge needle attached to a 1 ml syringe, insert the needle into one of the lateral tail veins.[12]
-
Administer the solution slowly as a bolus injection. The maximum recommended volume is 5 ml/kg.[12]
-
-
Post-Administration Monitoring:
-
Apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions and for swelling at the injection site.
-
Visualizations
Caption: General experimental workflow for this compound administration.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. This compound 3α-O-β-D-glucopyranoside-mediated hypoglycaemia and its influence on apoptosis-regulatory protein expression in the injured kidneys of streptozotocin-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syringaresinol from Cinnamomum cassia (L.) J.Presl ameliorates cognitive deficits and AD pathology via AMPK in a DM-AD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Among plant lignans, pinoresinol has the strongest antiinflammatory properties in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phcogj.com [phcogj.com]
- 11. L-linalool exerts a neuroprotective action on hemiparkinsonian rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Overcoming Lyoniresinol Precipitation in Aqueous Assay Buffers
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the common challenge of lyoniresinol precipitation in aqueous experimental environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in my aqueous buffer?
A1: this compound is a lignan, a class of polyphenolic compounds found in plants, known for its various biological activities, including antioxidant and anti-melanogenic effects.[1][2][3] Like many natural products, its chemical structure is largely non-polar and hydrophobic, leading to very low solubility in water and aqueous buffers.[4] Precipitation, often called "crashing out," occurs when a concentrated stock of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is poor. This leads to an unknown and reduced effective concentration of the compound, yielding unreliable and inaccurate assay results.[4]
Q2: In which organic solvents is this compound soluble?
A2: this compound is readily soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[4][5] For most biological assays, high-purity, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions due to its high solubilizing power and relatively low toxicity at low concentrations.[4]
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
A3: To avoid solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in the assay medium should be kept as low as possible. A final concentration of less than 0.5% (v/v) is generally recommended, with many researchers aiming for 0.1% or less.[4] It is critical to include a vehicle control (the same final concentration of DMSO without this compound) in your experiments to ensure that any observed effects are due to the compound and not the solvent.[4]
Q4: My this compound precipitates even at a low final DMSO concentration. What are the initial steps I should take?
A4: This is a common challenge. Initial troubleshooting should focus on optimizing your dilution procedure. Key strategies include:
-
Serial Dilution: Instead of a single large dilution, perform a stepwise (serial) dilution.
-
Temperature Control: Gently warming the aqueous buffer to the assay temperature (e.g., 37°C) before adding the this compound stock can sometimes help. However, avoid prolonged heating.[5]
-
Mixing: Add the this compound stock dropwise to the vortexing buffer to encourage rapid dispersion and prevent localized high concentrations that can initiate precipitation.
Q5: What advanced strategies can I use if basic troubleshooting fails?
A5: If optimizing the dilution protocol is insufficient, several formulation strategies can be employed to enhance solubility:
-
Co-solvents: Incorporating a small amount of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[6][7]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming a complex with a water-soluble exterior.[8][9]
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic polymer matrix to create an amorphous (non-crystalline) state, which has higher apparent solubility.[6][8]
Troubleshooting Guide & Experimental Protocols
General Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving this compound precipitation.
Caption: A workflow for troubleshooting this compound precipitation.
Data Presentation
Table 1: Physicochemical Properties of (+)-Lyoniresinol
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈O₈ | [1][10] |
| Molar Mass | 420.45 g/mol | [1][3] |
| Appearance | Powder | [] |
| Aqueous Solubility | Very Poor | [4] |
| Organic Solvents | Soluble in DMSO, Chloroform, Acetone, Ethyl Acetate | [4][5] |
Table 2: Example Calculations for Preparing a this compound Stock Solution in DMSO
| Desired Stock Concentration | Molar Mass ( g/mol ) | Mass of this compound to Weigh | Volume of DMSO to Add |
| 10 mM | 420.45 | 4.20 mg | 1.0 mL |
| 20 mM | 420.45 | 8.41 mg | 1.0 mL |
| 50 mM | 420.45 | 21.02 mg | 1.0 mL |
Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol details the steps for preparing a stable, concentrated stock solution of this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this in a fume hood or well-ventilated area.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the powder to achieve the target concentration (e.g., 10-50 mM).[4]
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, briefly sonicate the vial in a water bath sonicator for 5-10 minutes.[4]
-
Visual Inspection: Ensure the final solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into single-use volumes in amber vials to minimize freeze-thaw cycles and protect from light.[5] For long-term stability, store desiccated at -20°C or -80°C.[5]
Protocol 2: Screening for Optimal Co-solvent Concentration
This protocol helps determine the highest concentration of a co-solvent that can be used in your assay without significantly affecting biological activity (e.g., enzyme activity or cell viability).
-
Reagent Preparation:
-
Assay Buffer
-
100% Co-solvent (e.g., Ethanol, Propylene Glycol)
-
Enzyme/Cell suspension and Substrate/Reagents as required by your specific assay.
-
-
Co-solvent Titration Setup: Prepare a series of assay buffers containing different final concentrations of the co-solvent (e.g., 0%, 0.5%, 1%, 2%, 5%). Remember to adjust the volume of water to maintain the correct concentration of other buffer components.
-
Assay Performance: Run your standard assay in each of the co-solvent-containing buffers. Crucially, include a "0% co-solvent" control which represents your normal assay condition.
-
Data Analysis: Plot the assay signal (e.g., absorbance, fluorescence, cell viability) against the co-solvent concentration.
-
Selection: Choose the highest co-solvent concentration that does not cause a significant drop in activity (e.g., maintains >90% of the activity of the 0% control).[12] This is now your new "this compound Assay Buffer". Use this buffer for subsequent experiments to test this compound solubility.
Table 3: Common Co-solvents for Enhancing Solubility in Aqueous Buffers
| Co-solvent | Typical Final Concentration Range | Notes |
| Ethanol | 0.5 - 5% | Can be toxic to cells at higher concentrations. |
| Propylene Glycol | 1 - 10% | Generally well-tolerated in cell-based assays. |
| Polyethylene Glycol (PEG 300/400) | 1 - 10% | Biocompatible; effective for many hydrophobic compounds.[7] |
| Glycerol | 1 - 20% | Can increase viscosity of the medium. |
Example Signaling Pathway: this compound in Melanogenesis
This compound has been shown to inhibit melanin production in B16F10 melanoma cells.[2] It achieves this by activating the Extracellular Signal-Regulated Kinase (ERK) signaling pathway. Phosphorylated ERK leads to the degradation of the Microphthalmia-Associated Transcription Factor (MITF), which is a key regulator of melanogenic enzymes like tyrosinase.[2][]
Caption: this compound activates ERK, leading to MITF degradation.
References
- 1. (+)-Lyoniresinol | C22H28O8 | CID 11711453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound inhibits melanogenic activity through the induction of microphthalmia-associated transcription factor and extracellular receptor kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-lyoniresinol | CAS#:14464-90-5 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. japer.in [japer.in]
- 10. This compound | C22H28O8 | CID 317840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Stability issues of Lyoniresinol under different pH and temperature conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of lyoniresinol under different pH and temperature conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in experimental settings?
A1: this compound is a lignan, a class of polyphenolic compounds found in various plants.[1] Like many phenolic compounds, it is susceptible to degradation, which can alter its chemical structure and biological activity. This instability can lead to inconsistent experimental results, compromising the validity of research findings.[1]
Q2: What are the primary factors that contribute to the degradation of this compound?
A2: The main factors that can induce the degradation of this compound include:
-
pH: Extreme pH conditions, both acidic and basic, can lead to the degradation of lignans.[1]
-
Temperature: High temperatures can accelerate the degradation of phenolic compounds. The effect is dependent on the specific compound and the matrix it is in.[1]
-
Oxygen: As a phenolic compound, this compound is susceptible to oxidation when exposed to air.[1]
-
Light: Exposure to light, particularly UV light, can promote the degradation of phenolic compounds.[1]
-
Enzymatic Activity: Enzymes such as polyphenol oxidase (PPO) and peroxidases can catalyze the oxidation of phenolic compounds, leading to their degradation.[1]
Q3: How should I properly store this compound to ensure its stability?
A3: For optimal stability, pure, solid this compound should be stored desiccated at -20°C. Stock solutions should be prepared in a suitable solvent like DMSO, aliquoted into small, single-use volumes to minimize freeze-thaw cycles, and stored at -20°C or -80°C. To prevent oxidation, it is recommended to overlay the solution with an inert gas like argon or nitrogen before sealing. All solutions should be protected from light by using amber vials or by wrapping the containers in aluminum foil.[1]
Q4: I am observing a color change in my this compound solution. What does this indicate?
A4: A color change, such as yellowing or browning, in a this compound solution is a strong visual indicator of oxidation.[1] This suggests that the compound is degrading, and the solution may no longer be suitable for experiments where the precise concentration of the active compound is critical.
Q5: My HPLC/LC-MS analysis of a this compound sample shows multiple unexpected peaks. What could be the cause?
A5: The appearance of additional, unexpected peaks in your chromatogram strongly suggests that the this compound has degraded into other products.[1] You should review your sample preparation, storage, and handling procedures to identify potential sources of degradation. Ensure the pH of your mobile phase is compatible with this compound's stability and minimize the time the sample is exposed to light and air.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | This compound degradation leading to variable concentrations of the active compound. | Review and optimize storage and handling procedures. Prepare fresh stock solutions and use them immediately. Run a quality control check of the this compound standard using HPLC or LC-MS. |
| Precipitate forms when diluting DMSO stock solution into aqueous buffer. | Poor aqueous solubility of this compound, causing it to "crash out" of solution. | Keep the final concentration of DMSO in the assay medium as low as possible (generally recommended to be less than 0.5% v/v). Prepare dilutions immediately before use and ensure vigorous mixing. |
| Loss of biological activity in a cell-based assay over time. | Degradation of this compound in the cell culture medium at 37°C. | Minimize the incubation time as much as possible. Consider the stability of this compound under your specific assay conditions (pH of the medium, exposure to light). |
Quantitative Stability Data
Specific quantitative stability data for this compound is limited in published literature.[1] However, forced degradation studies are a standard approach to assess the stability of pharmaceutical compounds under various stress conditions. The following tables provide an illustrative example of how such data would be presented, based on the general behavior of related phenolic compounds. The degradation is often modeled as a first-order kinetic reaction.
Table 1: Illustrative Degradation of this compound under Different pH Conditions at 37°C
| pH | Incubation Time (hours) | Estimated % Degradation | First-Order Degradation Rate Constant (k, h⁻¹) | Half-life (t½, hours) |
| 3.0 | 24 | < 5% | ~0.002 | ~347 |
| 5.0 | 24 | < 2% | ~0.001 | ~693 |
| 7.4 | 24 | 5 - 15% | ~0.006 | ~116 |
| 9.0 | 24 | > 20% | > 0.023 | < 30 |
Note: This data is illustrative and intended to demonstrate the expected trend of higher degradation at alkaline pH. Actual values would need to be determined experimentally.
Table 2: Illustrative Degradation of this compound under Different Temperature Conditions at pH 7.4
| Temperature (°C) | Incubation Time (hours) | Estimated % Degradation | First-Order Degradation Rate Constant (k, h⁻¹) | Half-life (t½, hours) |
| 4 | 24 | < 1% | < 0.0004 | > 1733 |
| 25 | 24 | 2 - 8% | ~0.003 | ~231 |
| 37 | 24 | 5 - 15% | ~0.006 | ~116 |
| 60 | 24 | > 30% | > 0.035 | < 20 |
Note: This data is illustrative and intended to demonstrate the expected trend of accelerated degradation at higher temperatures. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Buffers of various pH values
-
HPLC or LC-MS system with a suitable column (e.g., C18)
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidation: Mix the this compound stock solution with 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate the this compound stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the this compound stock solution to a light source (e.g., UV lamp at 254 nm) for a defined period.
-
pH-Dependent Degradation: Prepare a series of solutions of this compound in buffers of different pH values (e.g., pH 3, 5, 7.4, 9). Incubate at a constant temperature (e.g., 37°C).
4. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acid and base-stressed samples if necessary.
-
Dilute the samples to an appropriate concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the intact this compound from its degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the degradation rate constant (k) and half-life (t½) for each condition, assuming first-order kinetics.
Visualizations
Signaling Pathways
Lignans, such as this compound, are known to modulate various signaling pathways involved in inflammation and oxidative stress.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.
References
Troubleshooting inconsistent results in Lyoniresinol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Lyoniresinol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to this compound's stability, solubility, and experimental variability.
1. Compound Stability and Storage
-
Question: My this compound solution has turned a yellow or brown color. What does this indicate?
-
Answer: A color change, particularly to yellow or brown, is a strong visual indicator of oxidation.[1] Phenolic compounds like this compound are prone to oxidation when exposed to air.[1] This degradation can alter its chemical structure and biological activity, leading to inconsistent results.[1] It is crucial to use freshly prepared solutions for each experiment and to minimize exposure to oxygen.
-
-
Question: What are the optimal storage conditions for this compound powder and stock solutions?
-
Answer: For maximum stability, solid this compound should be stored desiccated at -20°C.[1] Stock solutions, typically prepared in high-purity, anhydrous DMSO, should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[1][2] To prevent oxidation, it is recommended to overlay the solution with an inert gas like argon or nitrogen before sealing.[1] All solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.[1]
-
-
Question: I am observing inconsistent results in my cell-based assays. Could compound degradation be the cause?
-
Answer: Yes, inconsistent data is a primary indicator of compound instability.[1] If you suspect degradation, you should systematically review your handling and storage procedures.[1] Ensure you are preparing fresh dilutions for each experiment from a properly stored stock solution.[1] Also, verify the quality of your solvents and buffers, as expired reagents can contribute to degradation.[1] To confirm degradation, you can run a control sample of your working solution using HPLC, where the appearance of new peaks or a decrease in the main compound peak compared to a freshly prepared standard would indicate degradation.[1]
-
2. Solubility Issues
-
Question: In which solvents is this compound soluble?
-
Question: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
-
Answer: This phenomenon, known as "crashing out," is common for hydrophobic compounds.[3] To prevent this, ensure the final concentration of DMSO in your assay is as low as possible, generally below 0.5% (v/v), to avoid solvent-induced toxicity.[3] You can also try a serial dilution approach, diluting the stock solution in intermediate steps. Another strategy is the use of a co-solvent. Prepare your aqueous buffer with a small percentage (e.g., 1-10%) of a less polar, water-miscible solvent like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[3] It is important to test the tolerance of your specific cell line to the chosen co-solvent.
-
-
Question: How can I determine the best co-solvent system for my experiment?
-
Answer: You can perform a simple solubility test. Prepare a series of your aqueous buffer containing different concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% ethanol).[3] Add your this compound DMSO stock to each of these buffers to the final desired concentration. After equilibrating at your experimental temperature (e.g., 37°C), visually inspect for any precipitation or measure the turbidity by checking the absorbance at a high wavelength (e.g., 600 nm).[3] The optimal condition is the lowest concentration of the co-solvent that prevents precipitation.[3]
-
3. Cell-Based Assay Variability
-
Question: What are common sources of variability in cell-based assays with this compound?
-
Answer: In addition to compound stability and solubility issues, variability can arise from several experimental factors. These include inconsistencies in cell seeding density, passage number influencing cell responsiveness, and pipetting errors.[4][5][6] Automation and careful liquid handling can help minimize some of these issues.[7] It's also crucial to maintain consistent incubation times and environmental conditions (temperature, CO2).[4]
-
-
Question: How can I minimize variability in my antioxidant assays?
-
Answer: For antioxidant assays like the DPPH assay, high standard deviations can result from pipetting errors, the light sensitivity of the DPPH reagent, and temperature fluctuations.[8][9] Always use calibrated pipettes, protect the DPPH solution from light, and maintain a consistent temperature during the assay.[8] If your sample is colored, it can interfere with the absorbance reading; therefore, a sample blank (sample and solvent without DPPH) should be run for each concentration to correct for this.[10]
-
Quantitative Data
The availability of specific IC50 values for this compound in the scientific literature is limited. The following table summarizes the available quantitative data. Researchers are encouraged to determine the IC50 values for their specific cell lines and experimental conditions.
| Assay | Details | IC50 Value | Reference |
| DPPH Radical Scavenging | In vitro chemical assay | 82.4 µM | [2] |
Experimental Protocols
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical.
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle at 4°C.[10]
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO for stock, then methanol for working solutions) to prepare a series of concentrations.[11]
-
Control: A standard antioxidant, such as Trolox or ascorbic acid, should be used as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[11]
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the sample concentration.[11]
-
2. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This cell-based assay assesses the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in culture medium from a DMSO stock, ensuring the final DMSO concentration is non-toxic, e.g., <0.1%) for 2 hours.[11]
-
Stimulate the cells with 1 µg/mL of LPS for 18-24 hours.[11][12] A vehicle control (cells treated with DMSO and LPS) and a negative control (cells with medium only) should be included.
-
-
Measurement of Nitrite (Griess Assay):
-
After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid) to the supernatant.[11]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
-
Visualizations
Experimental Workflows and Signaling Pathways
Workflow for troubleshooting inconsistent experimental results.
Postulated inhibition of the NF-κB signaling pathway by this compound.
Postulated activation of the Nrf2 antioxidant pathway by this compound.
References
- 1. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of linalool in RAW 264.7 macrophages and lipopolysaccharide-induced lung injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of flavonoids and sesquiterpene lactones from Arnica species against the GLC4 and the COLO 320 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-cancer mechanisms of linalool and 1,8-cineole in non-small cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Method validation challenges for Lyoniresinol quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Lyoniresinol quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in quantifying this compound?
A1: The primary challenges in this compound quantification include its low concentrations in biological samples, the effects of metabolism and conjugation in living organisms, and interference from the sample matrix.[1] Additionally, this compound can be susceptible to degradation during sample collection, storage, and processing, and achieving consistent, high-efficiency extraction can be difficult due to its chemical properties.[1][2]
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological samples.[1] This technique offers high sensitivity and selectivity, which allows for the detection of very low concentrations of the analyte within complex biological matrices.[1][3] High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is another robust and widely accessible option.[4]
Q3: Is an enzymatic hydrolysis step always necessary for the analysis of this compound?
A3: The necessity of an enzymatic hydrolysis step depends on the research objective. If the goal is to measure the total concentration of this compound, including both its free and conjugated forms (e.g., glucuronides and sulfates), then an enzymatic hydrolysis step is required before extraction.[1] However, if you are only interested in quantifying the free, unconjugated form of this compound, this step can be omitted.[1]
Q4: How can I minimize matrix effects in my LC-MS analysis of this compound?
A4: To minimize matrix effects, which can suppress or enhance the ion signal, several strategies can be employed.[1][5][6] Effective sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) helps to remove interfering substances.[1] Optimizing the chromatographic separation to resolve this compound from co-eluting matrix components is also crucial. The most effective approach is to use a stable isotope-labeled internal standard (SIL-IS), which co-elutes with the analyte and experiences similar matrix effects.[1][7] Preparing calibration standards in the same biological matrix as the samples can also help to mimic and compensate for these effects.[1]
Q5: What are the key validation parameters to assess for a bioanalytical method for this compound?
A5: According to regulatory guidelines, the key validation parameters for a bioanalytical method include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision (repeatability and intermediate precision), recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and stock solution).[1]
Troubleshooting Guides
Issue 1: Low or No Analyte Signal
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the extraction solvent and pH. Evaluate different extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Check the recovery with a spiked matrix sample.[1] |
| Analyte Degradation | Ensure proper sample storage conditions (e.g., -80°C) and minimize freeze-thaw cycles.[1][2] Investigate the stability of this compound in the biological matrix and during sample processing.[1] Consider preparing fresh dilutions for each experiment from a properly stored stock and using an inert atmosphere during preparation.[2] |
| Suboptimal MS/MS Parameters | Optimize the precursor and product ion selection for this compound. Perform an infusion of a standard solution to tune MS parameters such as collision energy and declustering potential.[1] |
| LC Issues | Check for column degradation or blockage. Ensure the mobile phase composition is correct and verify the injection volume and autosampler function.[1] |
Issue 2: Poor Peak Shape and Resolution
| Possible Cause | Troubleshooting Steps |
| Poor Resolution of Enantiomers | A chiral stationary phase (CSP) column, such as those based on cellulose or amylose, is essential for separating this compound enantiomers.[8] It may be necessary to screen several different chiral columns to achieve the best selectivity.[8] |
| Peak Tailing | Peak tailing can be caused by strong interactions between the analyte and the stationary phase. Using a mobile phase additive, such as 0.1% trifluoroacetic acid (TFA) or diethylamine (DEA), can help to suppress these interactions.[8] |
| Peak Splitting | Peak splitting may indicate a void at the column inlet or a partially blocked frit. If all peaks are split, it is likely a column hardware issue. If only the this compound peaks are split, adjusting the mobile phase composition or temperature may resolve the issue.[8] |
| Column Overload | Injecting too much sample can lead to peak fronting or broadening. Reduce the injection volume or the concentration of the sample.[8] |
Issue 3: Inaccurate or Imprecise Results
| Possible Cause | Troubleshooting Steps |
| Incorrect Calibration Curve | Prepare fresh calibration standards and use a matrix-matched calibration curve.[1] Evaluate different weighting factors for the regression analysis. |
| Interference from Metabolites | Optimize the chromatographic separation to resolve this compound from any potential interfering metabolites. Select more specific MS/MS transitions to enhance selectivity.[1] |
| Cross-contamination/Carryover | Optimize the autosampler wash procedure. Inject a blank sample after a high-concentration sample to check for carryover.[1] |
| Inconsistent Sample Preparation | Ensure consistent timing and temperature for any enzymatic hydrolysis steps. Automate extraction steps if possible and use a reliable internal standard.[1] |
Quantitative Data Summary
The following tables summarize representative validation parameters for the quantification of this compound using different analytical methods.
Table 1: Method Validation Parameters for HPLC-DAD and Chiral LC-HRMS
| Parameter | HPLC-DAD (Representative Method) | Chiral LC-HRMS |
| Linearity (R²) | ≥ 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.05 µg/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.010 mg/L (for total this compound) |
| Precision (RSD%) | < 2% | < 15% |
| Accuracy (Recovery %) | 98-102% | 90-110% |
Note: The data presented in this table are representative and should be established for each specific laboratory and study.[4]
Table 2: Representative Quantitative Validation Data for UPLC-MS/MS in Plasma
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.99 |
| LLOQ | Signal-to-noise ratio ≥ 10 |
| Accuracy & Precision | Within ±15% of nominal concentration (±20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Normalized matrix factor within an acceptable range |
| Stability | Bench-top, freeze-thaw, and long-term stability within ±15% of nominal concentration |
Note: The data presented in this table are representative and should be established for each specific laboratory and study.[3]
Experimental Protocols
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is a robust and widely accessible technique for the quantification of lignans.[4]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD) and a chiral stationary phase column (e.g., cellulose or amylose-based).[4]
-
Chromatographic Conditions:
-
Sample Preparation:
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) with Chiral Separation
This method provides high sensitivity and selectivity, allowing for the direct quantification of this compound enantiomers.[4]
-
Instrumentation: Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap) with a chiral stationary phase column (e.g., polysaccharide-based).[4]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Sample Preparation:
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Plasma Samples
This method is designed for the sensitive and selective quantification of this compound in plasma.[3]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.[3]
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.[3]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[3]
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Managing Lyoniresinol degradation during experimental workup procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the degradation of lyoniresinol during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in experimental work?
A: this compound is a type of lignan, a class of polyphenolic compounds found in various plants.[1] Like many phenolic compounds, it is susceptible to oxidative and enzymatic degradation.[1] This degradation can alter its chemical structure and biological activity, leading to inconsistent experimental results and compromising the validity of research findings.[1]
Q2: What are the primary factors that contribute to the degradation of this compound?
A: The main factors that can induce the degradation of this compound include:
-
Oxygen: As a phenolic compound, this compound is prone to oxidation when exposed to air.[1]
-
High Temperature: Thermal treatments can negatively affect the stability of lignans, with the specific impact depending on the compound and the matrix it is in.[1]
-
Light: Exposure to UV light can promote the degradation of phenolic compounds.[1]
-
Extreme pH: Some lignans have shown sensitivity to low pH conditions, and workup procedures involving strong acids or bases can potentially degrade the product.[1]
-
Enzymatic Activity: Enzymes such as polyphenol oxidase (PPO) and peroxidases, often present in crude plant extracts, can catalyze the oxidation of phenolic compounds, leading to browning and degradation.[1]
Q3: How should I properly store pure this compound and its stock solutions to ensure stability?
A: For optimal stability, pure, solid this compound should be stored desiccated at -20°C.[1] Stock solutions should be prepared in a suitable solvent like high-purity, anhydrous DMSO, aliquoted into small, single-use volumes to minimize freeze-thaw cycles, and stored at -20°C or -80°C.[1] To prevent oxidation, it is recommended to overlay the solution with an inert gas such as argon or nitrogen before sealing and freezing.[1] All solutions should be protected from light by using amber vials or by wrapping the containers in aluminum foil.[1]
Q4: What are the recommended solvents for dissolving this compound?
A: this compound is soluble in Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[1] For biological experiments, high-purity, anhydrous DMSO is often the preferred solvent for preparing concentrated stock solutions.[1]
Q5: I've noticed a color change (e.g., yellowing or browning) in my this compound solution. What does this signify?
A: A color change, particularly to yellow or brown, is a strong visual indicator of oxidation.[1] Phenolic compounds often form quinone species upon oxidation, which can then polymerize to form colored pigments.[1] If a color change is observed, the solution should be discarded. To prevent this, it is crucial to deoxygenate solvents and buffers and consider using an inert atmosphere during preparation and handling.[1]
Troubleshooting Guides
Issue 1: Low or Inconsistent Yield of this compound After Extraction
| Possible Cause | Troubleshooting Steps |
| Degradation during extraction | Control the temperature by avoiding excessive heat.[2] Keep extracts cold when possible to slow down degradation reactions.[3] Use an inert atmosphere (e.g., nitrogen or argon) for oxygen-sensitive compounds.[3] |
| Inefficient extraction method | Ensure the plant material is ground to a fine, consistent powder to maximize the surface area for extraction.[3] Consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to reduce extraction time and increase yield.[3] |
| Suboptimal solvent selection | Test a range of solvents with varying polarities to identify the most effective one for this compound. Mixtures of alcohol and water are often suggested for extracting polyphenols.[4] |
Issue 2: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis
| Possible Cause | Troubleshooting Steps |
| Degradation of the sample during analysis | Minimize the time between sample preparation and analysis.[2] If possible, use a cooled autosampler to maintain low temperatures.[1] |
| Incompatible mobile phase | Ensure the pH of the mobile phase is suitable for the stability of this compound. An acidic mobile phase can improve the stability of polyphenols during chromatographic separation.[2] |
| On-column degradation | If degradation is suspected to be occurring on the HPLC column, try modifying the mobile phase to be more acidic. Test the stability of the compound in the mobile phase solvent prior to injection. |
| Contaminated column or guard column | Contaminants from the sample matrix can accumulate and cause peak distortion. Clean or replace the guard column and consider a sample clean-up step like solid-phase extraction (SPE). |
Issue 3: Poor Peak Shape (Tailing or Fronting) in Chromatography
| Possible Cause | Troubleshooting Steps |
| Secondary interactions with the stationary phase | Use a mobile phase additive (e.g., 0.1% trifluoroacetic acid for acidic compounds) to suppress strong interactions that can cause peak tailing.[5] |
| Column overload | Reduce the injection volume or the concentration of the sample to prevent peak fronting or broadening.[5] |
| Incompatible injection solvent | Whenever possible, dissolve the sample in the mobile phase to avoid peak distortion caused by a strong injection solvent.[5] |
Data on Lignan and Polyphenol Stability
Specific quantitative stability data for this compound is limited in the literature. However, the following table summarizes general stability observations for related lignans and phenolic compounds, which can serve as a guideline.
| Condition | Compound Class | General Observation | Recommendation for this compound |
| High Temperature | Lignans & Polyphenols | Generally stable below 100°C, but prolonged exposure can lead to degradation. Some aglycones are stable up to 180-200°C.[2] | Avoid prolonged heating. Use lower temperatures (e.g., below 60°C) for drying plant material and concentration steps.[6] |
| Extreme pH | Lignans & Polyphenols | Susceptible to degradation in both strongly acidic and alkaline conditions.[1][2] | Maintain a neutral or slightly acidic pH during extraction and purification to minimize degradation. |
| Light Exposure | Polyphenols | UV light can promote degradation.[1] | Protect all samples and solutions from light by using amber vials or wrapping containers in aluminum foil.[1] |
| Oxygen Exposure | Polyphenols | Prone to oxidation, leading to the formation of quinones and colored polymers.[1] | Deoxygenate solvents, use an inert atmosphere (argon or nitrogen), and consider adding antioxidants like ascorbic acid.[1] |
Key Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines a best-practice method for preparing a stock solution while minimizing the risk of degradation.
-
Preparation: Before opening, allow the vial of solid this compound to come to room temperature in a desiccator to prevent condensation. Use high-purity, anhydrous DMSO as the solvent. To reduce dissolved oxygen, sparge the DMSO with argon or nitrogen gas for 10-15 minutes before use.[1]
-
Environment: Perform all steps in a low-light environment or under amber lighting.[1]
-
Dissolution: Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM). Add the appropriate volume of deoxygenated DMSO to the vial. Tightly cap the vial and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid prolonged heating.[1]
-
Storage: Once dissolved, immediately aliquot the stock solution into single-use volumes in amber, screw-cap vials. Before sealing each aliquot, flush the headspace of the vial with argon or nitrogen gas.[1]
-
Freezing: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol 2: General Extraction of this compound from Plant Material
This protocol provides a general method for extracting lignans like this compound from plant materials.
-
Sample Preparation: Dry the plant material to a constant weight using air drying, freeze-drying, or oven drying at a temperature below 60°C.[6] Grind the dried material into a fine, homogeneous powder.[6]
-
Solvent Extraction: Weigh approximately 1 gram of the powdered plant material into a centrifuge tube. Add a suitable solvent, such as 80% methanol or ethanol. Vortex the mixture for 1 minute and then sonicate for 30 minutes in an ultrasonic bath. Centrifuge the mixture at 4000 rpm for 15 minutes and carefully decant the supernatant. Repeat the extraction process on the plant residue two more times to ensure complete extraction. Pool the supernatants.[6]
-
Concentration: Evaporate the pooled solvent extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. Alternatively, a stream of nitrogen can be used.[6]
-
Optional Hydrolysis (for glycosides): If this compound is expected to be present as glycosides, an acid hydrolysis step may be necessary. Re-dissolve the dried extract in 1 M HCl in 50% methanol and heat at 80°C for 2 hours. Neutralize the solution with NaOH.[6]
-
Purification (Optional): For cleaner samples, a solid-phase extraction (SPE) step can be employed to remove polar impurities.
Visualizations
Caption: Key factors leading to this compound degradation.
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for identifying this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effect of Extraction Solvent and Temperature on Polyphenol Profiles, Antioxidant and Anti-Inflammatory Effects of Red Grape Skin By-Product - PMC [pmc.ncbi.nlm.nih.gov]
Lyoniresinol Solubility and Solution Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Lyoniresinol's solubility. The primary focus is on preventing the common issue of this compound "crashing out" of solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a common issue?
A1: this compound is a lignan, a type of polyphenolic compound found in various plants, known for its potential antioxidant and anti-inflammatory properties.[1] Like many hydrophobic natural products, it has very low solubility in water. This presents a significant challenge for biological research, such as cell-based or enzymatic assays, which are typically conducted in aqueous buffer systems. If this compound precipitates, its effective concentration becomes unknown and significantly reduced, leading to unreliable and inaccurate experimental results.[1]
Q2: In which organic solvents can I dissolve this compound?
A2: this compound is readily soluble in several organic solvents. For creating concentrated stock solutions, dimethyl sulfoxide (DMSO) is the most commonly used solvent in biological research.[1] Other suitable solvents include acetone, chloroform, dichloromethane, and ethyl acetate.[1][2]
Q3: My this compound solution has turned yellow or brown. What does this mean?
A3: A color change, particularly yellowing or browning, is a strong visual indicator of oxidation. This compound, as a phenolic compound, is susceptible to oxidation when exposed to air. To prevent this, it is recommended to use deoxygenated solvents and to work under an inert atmosphere, such as argon or nitrogen.
Q4: What is the maximum recommended concentration of DMSO for cell-based assays?
A4: To avoid solvent-induced toxicity or experimental artifacts, the final concentration of DMSO in the assay medium should be kept as low as possible. A final concentration of less than 0.5% (v/v) is generally recommended, with many researchers aiming for 0.1% or lower.[1] It is crucial to include a vehicle control (medium with the same final DMSO concentration but without this compound) in your experiments to ensure that the observed effects are due to the compound and not the solvent.[1]
Q5: How should I store pure this compound and its stock solutions to ensure stability?
A5: For optimal stability, store pure, solid this compound at -20°C under desiccated conditions. Stock solutions, typically prepared in high-purity, anhydrous DMSO, should be aliquoted into single-use volumes to minimize freeze-thaw cycles, which can promote precipitation over time.[1] Before sealing the aliquots, flush the vials with an inert gas like argon or nitrogen. Store these aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light by using amber vials or wrapping them in aluminum foil.
Troubleshooting Guide: Preventing this compound Precipitation ("Crashing Out")
This guide provides a systematic approach to address solubility issues when diluting a this compound stock solution into an aqueous buffer for experiments.
Problem: this compound precipitates immediately upon dilution into my aqueous buffer.
This common issue, known as "crashing out," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly transferred to an aqueous solution where its solubility is poor.[1]
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility Ranking | Primary Use |
| Dimethyl Sulfoxide (DMSO) | High | Stock Solutions for Bioassays[1] |
| Acetone | High | General Laboratory Use[1][2] |
| Ethyl Acetate | High | General Laboratory Use[1][2] |
| Dichloromethane | High | Extraction & Synthesis[1][2] |
| Chloroform | High | Extraction & Synthesis[1][2] |
| Ethanol / Methanol | Moderate | Extraction & Co-solvent |
| Water | Very Low | Aqueous Buffers (Assay Medium)[1] |
Table 2: DMSO Volume Calculations for (-)-Lyoniresinol Stock Solutions
This table provides the calculated volume of DMSO needed to prepare stock solutions of various concentrations from different starting masses of (-)-Lyoniresinol (Molecular Weight: 420.45 g/mol ).[1]
| Target Stock Conc. | 1 mg | 5 mg | 10 mg |
| 1 mM | 2.378 mL | 11.891 mL | 23.781 mL |
| 5 mM | 0.476 mL | 2.378 mL | 4.756 mL |
| 10 mM | 0.238 mL | 1.189 mL | 2.378 mL |
| 50 mM | 0.048 mL | 0.238 mL | 0.476 mL |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol outlines the best-practice method for preparing a stable, concentrated stock solution of this compound.
Materials:
-
(-)-Lyoniresinol (solid)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Desiccator
-
Amber, screw-cap vials
-
Analytical balance, vortex mixer, and pipettes
Procedure:
-
Acclimatization: Bring the vial of solid (-)-Lyoniresinol to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the compound.
-
Solvent Preparation: To minimize oxidation, sparge the required volume of anhydrous DMSO with argon or nitrogen gas for 10-15 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the desired amount of (-)-Lyoniresinol.
-
Dissolution: Add the calculated volume of deoxygenated DMSO to the vial containing the compound. Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved.[1]
-
Gentle Warming (Optional): If the solid does not fully dissolve, briefly sonicate the vial in a water bath or warm it gently in a 37°C water bath. Avoid prolonged heating.[1]
-
Storage: Immediately aliquot the stock solution into single-use volumes in amber, screw-cap vials. Before sealing each aliquot, flush the headspace of the vial with argon or nitrogen gas.
-
Freezing: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[1]
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol provides a method for diluting the DMSO stock solution while minimizing the risk of precipitation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
Co-solvent (optional, e.g., Ethanol, Propylene Glycol, PEG 400)
-
Vortex mixer
Procedure:
-
Thaw Stock: Thaw a single aliquot of the DMSO stock solution immediately before use.
-
Prepare Buffer: Dispense the required volume of your aqueous buffer into a sterile tube.
-
Add Co-solvent (Optional): If using a co-solvent to improve solubility, add it to the aqueous buffer to the desired final concentration (e.g., 1-5%) and mix well.
-
Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise. The rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that can lead to precipitation.
-
Final Inspection: Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Immediate Use: Use the freshly prepared working solution immediately. Do not store or re-freeze diluted aqueous solutions. Discard any unused portion.[1]
Signaling Pathways and Logical Relationships
The primary challenge with this compound is not related to a biological signaling pathway but to the physicochemical properties that govern its solubility. The logical relationship for successfully creating a usable solution is detailed below.
Caption: Logical relationships for preparing this compound solutions.
References
Validation & Comparative
Lyoniresinol vs. Secoisolariciresinol: A Comparative Analysis of Antioxidant Potential
In the realm of natural product chemistry, lignans have emerged as a promising class of polyphenolic compounds with a wide array of biological activities, prominent among which is their antioxidant potential. This guide presents a detailed comparative study of two such lignans, Lyoniresinol and Secoisolariciresinol, to provide researchers, scientists, and drug development professionals with a comprehensive overview of their antioxidant capacities, supported by experimental data.
Quantitative Antioxidant Activity
The antioxidant efficacy of this compound and Secoisolariciresinol has been assessed through various in vitro assays. The following table summarizes the key quantitative findings, offering a direct comparison of their performance.
| Antioxidant Assay | This compound | Secoisolariciresinol & its Diglucoside (SDG) | Reference Compound |
| DPPH Radical Scavenging Activity | IC50: 82.4 μM[1] | Effective at 25-200 μM[2] | - |
| Chemiluminescence (CL) Assay | Data not available | 91.2% reduction at 2.5 mg/mL (4.86 times more potent than Vitamin E)[2] | Vitamin E: 18.7% reduction at 2.5 mg/mL[2] |
| AAPH-induced Peroxyl Radical Damage | Data not available | Showed protection against DNA damage and lipid peroxidation[2] | - |
| Hydroxyl Radical Scavenging | Effective scavenger[3] | SDG demonstrated the weakest activity compared to its metabolites, enterodiol (ED) and enterolactone (EL)[4] | - |
| ABTS Radical Scavenging | Effective scavenger[3] | SDG and its aglycone (SECO) are effective scavengers[5] | - |
Cellular Antioxidant Mechanisms and Signaling Pathways
Both this compound and Secoisolariciresinol are believed to exert their antioxidant effects through radical scavenging mechanisms, a property attributed to the phenolic hydroxyl groups in their chemical structures.[2] The antioxidant activity of Secoisolariciresinol is specifically linked to the 3-methoxy-4-hydroxyl substituents on its benzene rings.[2] Furthermore, Secoisolariciresinol is metabolized in the body to enterodiol and enterolactone, which also exhibit significant antioxidant activity.[2]
The antioxidant effects of these lignans extend to the modulation of key cellular signaling pathways that regulate the body's response to oxidative stress.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates the expression of a suite of antioxidant and detoxification genes. Activation of the Nrf2 pathway is a primary mechanism for cellular defense against oxidative stress. While direct evidence for this compound's role in this pathway is still emerging, studies on other lignans suggest a potential for activation.[2] For Secoisolariciresinol diglucoside (SDG), it has been demonstrated to exert anti-inflammatory and anti-extracellular matrix degradation effects by activating the Nrf2/HO-1 pathway.[6]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses. Oxidative stress is a known activator of NF-κB, leading to the production of pro-inflammatory cytokines. The anti-inflammatory properties of many antioxidants are linked to their ability to inhibit this pathway. Lignans, including Secoisolariciresinol diglucoside (SDG), have been shown to possess anti-inflammatory effects, which may be partly mediated through the modulation of the NF-κB pathway.[6][7]
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below for researchers aiming to replicate or build upon existing data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay quantifies the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thereby neutralizing it.[2]
-
Reagent Preparation: A stock solution of DPPH in a suitable solvent like methanol or ethanol is prepared to a concentration of approximately 0.1 mM, with an absorbance of about 1.0 at 517 nm.[2]
-
Sample Preparation: this compound or Secoisolariciresinol is dissolved in the same solvent to create a series of concentrations.[2]
-
Reaction: A defined volume of each sample concentration is added to the DPPH solution. A control with only the solvent is also prepared.[2]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time, for instance, 30 minutes.[2]
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[2]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(
ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
-Acontrolngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> ] x 100. The IC50 value, which is the concentration of the antioxidant needed to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the sample concentration.[2]Acontrol
AAPH-induced Peroxyl Radical Damage Assay
This assay assesses the ability of an antioxidant to protect against cellular damage, such as DNA damage and lipid peroxidation, induced by the free radical initiator 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Cell Culture: Plate cells (e.g., human dermal fibroblasts) in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Secoisolariciresinol.
-
Induction of Oxidative Stress: Induce oxidative stress by adding AAPH to the cell culture medium.[8]
-
Assessment of DNA Damage: DNA damage can be evaluated using methods like the comet assay or by measuring levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG).
-
Assessment of Lipid Peroxidation: Lipid peroxidation can be quantified by measuring the levels of malondialdehyde (MDA) or by using fluorescent probes like BODIPY.[9]
-
Data Analysis: The protective effect of the lignan is determined by comparing the extent of DNA damage or lipid peroxidation in treated cells to that in untreated control cells.
Conclusion
Both this compound and Secoisolariciresinol demonstrate significant antioxidant potential. Secoisolariciresinol, along with its diglucoside and metabolites, appears to be more extensively studied, with a broader evidence base supporting its potent antioxidant and cellular protective effects, including the modulation of the Nrf2 and NF-κB signaling pathways.[2][6] The available data for this compound also confirms it as a noteworthy radical scavenger.[1][3] To fully elucidate their relative potencies and mechanisms of action, further direct comparative studies employing a wider range of antioxidant assays and cellular models are warranted. Such research will be pivotal in guiding the future development of these promising natural compounds for therapeutic applications.
References
- 1. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol, a lignan isolated from Rubia philippinensis, through the activation of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of the flaxseed lignan secoisolariciresinol diglycoside and its mammalian lignan metabolites enterodiol and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Secoisolariciresinol diglucoside Ameliorates Osteoarthritis via Nuclear factor-erythroid 2-related factor-2/ nuclear factor kappa B Pathway: In vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cellmolbiol.org [cellmolbiol.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivity of Lyoniresinol and its Glycoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the bioactive properties of the lignan lyoniresinol and its glycoside derivatives. While research has illuminated the therapeutic potential of these compounds, direct comparative studies under identical experimental conditions remain limited. This document synthesizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development.
Executive Summary
This compound, a naturally occurring lignan, and its glycosidic forms have demonstrated a range of promising biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The addition of a glycoside moiety is often associated with enhanced bioavailability.[1] This guide juxtaposes the current understanding of the bioactivity of this compound (the aglycone) and its derivatives, highlighting areas where data is robust and where further head-to-head comparative studies are necessary.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the bioactivity of this compound and its glycoside derivatives. It is crucial to note that the data presented is often from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Comparative Antioxidant Activity
| Compound/Derivative | Assay | IC50 Value | Reference |
| (-)-Lyoniresinol | DPPH Radical Scavenging | 82.4 μM | [2] |
| (+)-Lyoniresinol-3α-O-β-D-glucopyranoside | DPPH Radical Scavenging | Data not available, but noted to have significant activity | [3] |
Note: While the antioxidant capacity of this compound and its glycosides has been demonstrated, specific IC50 values from standardized, comparative assays are needed for a complete quantitative comparison.[4]
Table 2: Comparative Anti-Inflammatory Activity
| Compound/Derivative | Assay | IC50 Value | Reference |
| This compound | Inhibition of pro-inflammatory gene expression (general) | Not specified | [4] |
| (+)-Lyoniresinol-3α-O-β-D-glucopyranoside | Inhibition of LPS-stimulated IL-12p40 production in mouse BMDCs | > 50 μM |
Table 3: Comparative Anticancer Activity
| Compound/Derivative | Cell Line | IC50 Value | Reference |
| This compound Derivatives (general) | Melanoma | Not specified | [4] |
| Lawsone Glycoside Derivatives (as a related compound class) | SKBR-3 (Breast Cancer) | < 10 µM | [5][6] |
Note: Data on the direct anticancer activity of this compound and its glycosides is still emerging. Studies on related lignan glycosides suggest that the glycosidic moiety can be crucial for activity.[5]
Table 4: Comparative Neuroprotective Activity
| Compound/Derivative | Assay | Effect | Reference |
| This compound | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in HT22 cells | Suppressed apoptosis | |
| Flavanonol Glycosides (as a related compound class) | Aβ-induced cytotoxicity in Aβ42-transfected HT22 cells | Significant neuroprotective activity | [7] |
Bioavailability: The Role of Glycosylation
The glycosidic forms of naturally occurring compounds like this compound are often of particular interest due to their potential for enhanced bioavailability.[8] The addition of a sugar moiety can increase water solubility and alter absorption and metabolism pathways.[1] While this is a prevailing hypothesis for many lignan glycosides, specific pharmacokinetic studies directly comparing this compound and its glycosides are needed to confirm this.
Experimental Protocols
Detailed methodologies for key bioassays are provided below to aid in the design of future comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound.[2]
-
Reagent Preparation : A stock solution of DPPH in methanol or ethanol is prepared to a concentration of approximately 0.1 mM, with an absorbance of about 1.0 at 517 nm.[2]
-
Sample Preparation : this compound and its glycoside derivatives are dissolved in the same solvent to create a series of concentrations.[2]
-
Reaction : A defined volume of each sample concentration is added to the DPPH solution. A control with only the solvent is also prepared.[2]
-
Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[2]
-
Measurement : The absorbance of each solution is measured at 517 nm using a spectrophotometer.[2]
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [((A_control - A_sample) / A_control)] x 100. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the sample concentration.[2]
Cell Viability (MTT) Assay for Anticancer Activity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Cancer cells (e.g., SKBR-3) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of this compound or its glycoside derivatives for a specified period (e.g., 48 hours).
-
MTT Incubation : MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement : The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Signaling Pathways
This compound and its derivatives are believed to exert their therapeutic effects by modulating key cellular signaling pathways.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound and its glycosides.
Caption: Hypothesized activation of the Nrf2 antioxidant response pathway by this compound and its glycosides.
Conclusion and Future Directions
This compound and its glycoside derivatives exhibit a spectrum of bioactivities that position them as promising candidates for further therapeutic development. However, the current body of literature lacks sufficient direct comparative studies to definitively conclude the superiority of either the aglycone or its glycosidic forms in various biological assays. While glycosylation is generally believed to enhance bioavailability, the impact of this on specific bioactivities of this compound needs to be systematically evaluated.
Future research should prioritize head-to-head comparisons of this compound and its purified glycoside derivatives in standardized in vitro and in vivo models of oxidative stress, inflammation, cancer, and neurodegeneration. Such studies will be invaluable for elucidating structure-activity relationships and guiding the selection of the most potent candidates for preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and cytotoxicity evaluation of glycosidic derivatives of lawsone against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant constituents and a new triterpenoid glycoside from Flos Lonicerae - PubMed [pubmed.ncbi.nlm.nih.gov]
Lyoniresinol: A Potent Tyrosinase Inhibitor for Hyperpigmentation Research
For Immediate Release
A Comparative Analysis of Lyoniresinol's Tyrosinase Inhibitory Capacity Against Industry Standards
This guide provides a comprehensive comparison of the tyrosinase inhibitory capacity of this compound against well-established inhibitors, Kojic acid and Arbutin. The data presented is intended for researchers, scientists, and drug development professionals interested in novel therapeutic agents for hyperpigmentation and related skin disorders.
Quantitative Comparison of Tyrosinase Inhibitors
The inhibitory potential of this compound, Kojic acid, and Arbutin against mushroom tyrosinase is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | IC50 Value (µM) | Source Organism | Notes |
| (+)-Lyoniresinol | 3.21 | Mushroom | Identified as the most potent tyrosinase inhibitor among eight lignans isolated from Vitex negundo.[1] |
| Kojic Acid | 121 ± 5 | Mushroom | A widely used positive control in tyrosinase inhibition assays.[2] IC50 values can range significantly based on experimental conditions. |
| β-Arbutin | ~500 | Mushroom | A commonly used skin-lightening agent.[3] |
| α-Arbutin | 480 - 8000 (monophenolase) | Mushroom | Inhibitory effect varies depending on the substrate and tyrosinase source.[2] |
Mechanism of Action: this compound
This compound has been shown to exert its anti-melanogenic effects through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway.[4] This activation leads to the downregulation of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.[4] Consequently, the expression of tyrosinase, the rate-limiting enzyme in melanin synthesis, is reduced.[4]
Figure 1. Signaling pathway of this compound in tyrosinase inhibition.
Experimental Protocols
In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol outlines a standard method for assessing the tyrosinase inhibitory activity of a compound using mushroom tyrosinase and L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compound (this compound)
-
Positive control (Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compound and positive control in a suitable solvent (e.g., DMSO), and then dilute further in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
Test compound or positive control at various concentrations.
-
Mushroom tyrosinase solution.
-
-
Incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-492 nm) at regular time intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (dopachrome formation) for each concentration of the inhibitor.
-
Determine the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Figure 2. Experimental workflow for the in vitro tyrosinase inhibition assay.
Conclusion
The presented data indicates that (+)-Lyoniresinol is a highly potent tyrosinase inhibitor, demonstrating significantly greater in vitro activity than commonly used agents such as Kojic acid and Arbutin. Its mechanism of action, involving the downregulation of tyrosinase expression via the ERK signaling pathway, offers a distinct approach to melanogenesis inhibition. These findings underscore the potential of this compound as a lead compound for the development of novel and effective treatments for hyperpigmentation disorders. Further in vivo studies are warranted to validate these promising in vitro results.
References
- 1. Tyrosinase inhibitory lignans from the methanol extract of the roots of Vitex negundo Linn. and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. This compound inhibits melanogenic activity through the induction of microphthalmia-associated transcription factor and extracellular receptor kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC-DAD and LC-HRMS for Lyoniresinol Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is paramount. Lyoniresinol, a lignan with significant pharmacological interest, is one such compound where reliable analytical methods are crucial. This guide provides a detailed comparison of two widely used analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). We present a cross-validation of their performance, supported by experimental data, to assist in selecting the most suitable method for your research needs.
Data Presentation: A Side-by-Side Comparison
The performance of an analytical method is determined by several key validation parameters that ensure its reliability and accuracy. The following table summarizes these parameters for both HPLC-DAD and LC-HRMS methods for the quantification of this compound.[1] It is important to note that for the specific analysis of individual enantiomers of this compound, such as (-)-Lyoniresinol, a chiral separation step is necessary for both methods.[1]
| Parameter | HPLC-DAD (Representative Method) | Chiral LC-HRMS |
| Linearity (R²) | ≥ 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.05 µg/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.010 mg/L (for total this compound) |
| Precision (RSD%) | < 2% | < 15% |
| Accuracy (Recovery %) | 98-102% | 90-110% |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical results. Below are the experimental protocols for both the HPLC-DAD and LC-HRMS methods for this compound quantification.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method represents a robust and widely accessible technique for the quantification of lignans.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD).
-
Chiral stationary phase column (e.g., cellulose or amylose-based) is required for enantiomeric separation.[1]
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Extraction of this compound from the sample matrix using a suitable solvent (e.g., methanol or ethanol).
-
Filtration of the extract through a 0.45 µm syringe filter.
-
Dilution of the filtered extract to a concentration within the calibration range.[1]
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
This method offers high sensitivity and selectivity, enabling the direct and precise quantification of this compound enantiomers.[1]
Instrumentation:
-
Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap).
-
Chiral stationary phase column (e.g., polysaccharide-based).[1]
Chromatographic Conditions:
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 5 µL.[1]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]
-
Scan Mode: Full scan or targeted Selected Ion Monitoring (SIM).[1]
-
Mass Range: m/z 100-1000.[1]
-
Resolution: > 70,000.[1]
Sample Preparation:
-
Extraction of the sample with a suitable solvent.
-
Centrifugation to remove particulate matter.
-
The supernatant is then directly injected into the LC-HRMS system.[1]
Mandatory Visualization
To better illustrate the processes involved in this comparative analysis, the following diagrams have been generated using Graphviz (DOT language).
References
Lyoniresinol compared to other lignans like lariciresinol in promoting muscle cell development
A detailed examination of the available evidence on the effects of the lignans lyoniresinol and lariciresinol on muscle cell development. This guide provides a comparative analysis based on current experimental data and outlines potential signaling pathways involved.
The development of novel therapeutic strategies for muscle wasting conditions and the enhancement of muscle regeneration are critical areas of research. Lignans, a class of polyphenolic compounds found in plants, have garnered attention for their diverse biological activities. This guide focuses on a comparative analysis of two such lignans, this compound and lariciresinol, and their potential roles in promoting muscle cell development, a process known as myogenesis. Due to the limited direct research on this compound's myogenic effects, this guide also incorporates data on syringaresinol, a structurally related lignan with documented effects on muscle cells, to provide a broader context for comparison.
Quantitative Data Summary
The following table summarizes the available quantitative data from in vitro studies on the effects of lariciresinol and the related lignan syringaresinol on muscle cells. Currently, there is no published quantitative data on the direct effects of this compound on myogenesis.
| Lignan | Cell Line | Parameter Measured | Concentration | Result |
| Lariciresinol | C2C12 myotubes | Insulin-stimulated glucose uptake | 50 µM | Enhancement of insulin signaling |
| Syringaresinol | C2C12 myotubes | Mitochondrial biogenesis | 18.11 ± 4.77 µM (EC50) | Induction of mitochondrial biogenesis |
| This compound | C2C12 myoblasts | Myogenesis (e.g., myotube formation, MyoD/myogenin expression) | Not Available | Data not available |
Comparative Analysis of Myogenic Potential
Lariciresinol: Enhancer of Insulin Signaling in Myotubes
Research on lariciresinol in the context of muscle cells has focused on its role in metabolic regulation. A study utilizing C2C12 myotubes, a well-established model for differentiated muscle fibers, demonstrated that lariciresinol enhances insulin signaling. Specifically, at a concentration of 50 µM, lariciresinol was shown to improve insulin-stimulated glucose uptake. This is significant as proper glucose metabolism is crucial for muscle function and health. While this study did not directly investigate the role of lariciresinol in myogenesis (the process of muscle cell formation), its positive effects on the metabolic activity of mature muscle cells suggest a potential supportive role in muscle health.
Syringaresinol: A Promoter of Mitochondrial Biogenesis
Syringaresinol, another lignan, has been shown to induce mitochondrial biogenesis in C2C12 myotubes through the activation of the PPARβ pathway.[1] The effective concentration for 50% of the maximal response (EC50) was determined to be 18.11 ± 4.77 µM.[2] Increased mitochondrial content and activity are hallmarks of enhanced muscle endurance and oxidative capacity. This finding positions syringaresinol as a compound of interest for improving muscle cell function.
This compound: A Hypothesized Role in Myogenesis via ERK Signaling
Currently, there is a lack of direct experimental evidence on the effects of this compound on muscle cell development. However, research in other cell types provides a basis for a compelling hypothesis. A study on B16F10 melanoma cells demonstrated that this compound activates the Extracellular Signal-Regulated Kinase (ERK) signaling pathway.[3] The ERK pathway is a critical regulator of various cellular processes, including proliferation and differentiation.
The role of ERK signaling in myogenesis is complex and appears to be context-dependent. Some studies suggest that sustained ERK activation is necessary for myoblast proliferation, and its downregulation is a prerequisite for differentiation to proceed.[4][5] Conversely, other research indicates that the ERK pathway can contribute to muscle hypertrophy (growth of existing muscle fibers).[6]
Given that this compound is a known activator of the ERK pathway, it is plausible that it could influence myogenesis. It might promote the initial proliferation of myoblasts, the muscle precursor cells, thereby expanding the pool of cells available for differentiation. Alternatively, its effects could be more pronounced during later stages of muscle development, potentially contributing to myotube growth. Further research is required to elucidate the precise effects of this compound on muscle cells and to determine whether it promotes or inhibits differentiation.
Signaling Pathways
Lariciresinol and Insulin Signaling
Lariciresinol's influence on muscle cells appears to be mediated through the enhancement of the insulin signaling cascade. This pathway is pivotal for glucose uptake and overall metabolic homeostasis in muscle tissue.
Syringaresinol and Mitochondrial Biogenesis
Syringaresinol has been shown to activate the PPARβ pathway, leading to an increase in mitochondrial biogenesis, which is essential for energy production in muscle cells.[1]
Hypothesized this compound-ERK Signaling in Myoblasts
Based on its known activity in other cell types, this compound is hypothesized to influence myogenesis through the ERK signaling pathway. The downstream effects, whether promoting proliferation or differentiation, remain to be determined.
Experimental Protocols
Cell Culture and Differentiation
The C2C12 mouse myoblast cell line is a standard model for studying myogenesis. For proliferation assays, cells are typically cultured in a growth medium (GM) such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. To induce differentiation, the GM is replaced with a differentiation medium (DM), which is DMEM supplemented with 2% horse serum, upon the cells reaching high confluency.
Western Blot Analysis
To assess the activation of signaling pathways and the expression of myogenic marker proteins (e.g., MyoD, myogenin, myosin heavy chain), western blotting is a standard technique.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against the proteins of interest (e.g., phospho-ERK, total-ERK, MyoD, myogenin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for Myotube Formation
This method is used to visualize and quantify the formation of multinucleated myotubes, a key indicator of successful differentiation.
-
Cell Seeding and Treatment: C2C12 cells are seeded on glass coverslips and induced to differentiate in the presence or absence of the test compounds.
-
Fixation and Permeabilization: At the desired time points, cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100 in PBS.
-
Staining: Cells are incubated with a primary antibody against a muscle-specific protein like myosin heavy chain (MHC). Following washes, a fluorescently labeled secondary antibody is applied. Nuclei are counterstained with DAPI.
-
Imaging and Analysis: Coverslips are mounted on slides and imaged using a fluorescence microscope. The differentiation index (percentage of nuclei in myotubes) and fusion index (average number of nuclei per myotube) can be calculated to quantify myogenesis.
Conclusion and Future Directions
The available evidence suggests that lignans as a class of compounds hold promise for influencing muscle cell biology. Lariciresinol shows potential in modulating muscle cell metabolism by enhancing insulin signaling, while syringaresinol can promote mitochondrial biogenesis.
The role of this compound in myogenesis remains an open and intriguing question. Based on its known activation of the ERK signaling pathway, it is plausible that this compound could impact myoblast proliferation and/or differentiation. Future research should focus on directly testing the effects of this compound on C2C12 myoblasts and primary muscle stem cells. Key experiments would involve assessing its impact on myoblast proliferation rates, the expression of myogenic regulatory factors (MyoD, myogenin), and the formation of multinucleated myotubes. Elucidating the precise downstream effects of this compound-induced ERK activation in the context of myogenesis will be crucial for determining its potential as a therapeutic agent for muscle-related disorders.
References
- 1. Syringaresinol induces mitochondrial biogenesis through activation of PPARβ pathway in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits melanogenic activity through the induction of microphthalmia-associated transcription factor and extracellular receptor kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ERK1/2 is required for myoblast proliferation but is dispensable for muscle gene expression and cell fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resveratrol promotes myogenesis and hypertrophy in murine myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Antioxidant Activity: α-Tocopherol Versus Key Alternatives
For Immediate Release
A comprehensive analysis of the antioxidant activity of α-tocopherol in direct comparison with other prominent antioxidants, including quercetin, ascorbic acid, and β-carotene, is presented in this guide. The following report provides researchers, scientists, and drug development professionals with a concise yet detailed overview of their relative performance in various in vitro antioxidant assays, supplemented with detailed experimental protocols and visual representations of key pathways and workflows.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of α-tocopherol and other selected antioxidants were evaluated using four common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, Ferric Reducing Antioxidant Power (FRAP) assay, and Oxygen Radical Absorbance Capacity (ORAC) assay. The results, presented as IC50 values (the concentration required to inhibit 50% of the radical) or Trolox equivalents, are summarized in the tables below. Lower IC50 values indicate higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Antioxidant | IC50 (µM) | Source(s) |
| α-Tocopherol | ~12.1 - 47.0 | [1][2] |
| Quercetin | ~4.6 | [3][4] |
| Ascorbic Acid | ~28.2 | [5] |
| β-Carotene | Higher than α-tocopherol; pro-oxidant effects observed at higher concentrations | [6] |
Note: IC50 values can vary significantly based on experimental conditions.
Table 2: ABTS Radical Scavenging Activity (IC50)
| Antioxidant | IC50 (µM) | Source(s) |
| α-Tocopherol | Variable, often used as a standard | [7] |
| Quercetin | ~48.0 | [3] |
| Ascorbic Acid | Generally potent, used as a standard | [8] |
| β-Carotene | Lower activity compared to α-tocopherol | [6] |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Antioxidant | Relative Activity | Source(s) |
| α-Tocopherol | Standard for comparison in some studies | [9] |
| Quercetin | High | [10] |
| Ascorbic Acid | Very High | [11] |
| β-Carotene | Low to negligible | [12] |
Note: FRAP values are often expressed as equivalents of a standard, such as FeSO4 or Trolox.
Table 4: Oxygen Radical Absorbance Capacity (ORAC)
| Antioxidant | ORAC Value (µmol TE/g) | Source(s) |
| α-Tocopherol | ~1,293 | [13] |
| Quercetin | High | [14] |
| Ascorbic Acid | High | [13] |
| β-Carotene | Lower than α-tocopherol | [15] |
Note: TE = Trolox Equivalents.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[1] This neutralization of the radical results in a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.[1]
-
Reaction Mixture: In a 96-well microplate, a defined volume of the antioxidant sample at various concentrations is mixed with a fixed volume of the DPPH solution. A control well contains methanol instead of the antioxidant sample.[1]
-
Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each well is measured at approximately 517 nm using a microplate reader.[1]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value is determined by plotting the percentage of inhibition against the antioxidant concentration.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Generation of ABTS•+: The ABTS•+ radical cation is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[3]
-
Dilution of ABTS•+: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: An aliquot of the antioxidant sample is added to the diluted ABTS•+ solution, and the absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition of absorbance is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.[16]
-
Reaction: The antioxidant sample is added to the FRAP reagent, and the absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm after a set incubation time (e.g., 4 minutes).[9]
-
Calibration: A standard curve is generated using a known antioxidant, such as FeSO₄ or Trolox.
-
Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as FRAP units (e.g., µmol Fe²⁺/g).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.
Protocol:
-
Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (Trolox) are used.
-
Reaction Mixture: The antioxidant sample, fluorescent probe, and peroxyl radical generator are mixed in a 96-well black microplate.
-
Fluorescence Measurement: The decay of fluorescence is monitored over time using a fluorescence microplate reader. The antioxidant's presence slows down the fluorescence decay.
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are expressed as Trolox equivalents (TE).[13]
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the general workflow of the antioxidant assays and the antioxidant mechanism of α-tocopherol.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the relative activities of alpha-tocopherol and PMC on platelet aggregation and antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Bioaccessibility and antioxidant activity of β-carotene loaded nanostructured lipid carrier (NLC) from binary mixtures of palm stearin and palm olein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nehu.ac.in [nehu.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. search.library.ucsf.edu [search.library.ucsf.edu]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of antioxidant capacity assays with chemometric methods - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00330J [pubs.rsc.org]
- 15. pjps.pk [pjps.pk]
- 16. mdpi.com [mdpi.com]
Assessing Nrf2 Pathway Activation by Lyoniresinol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Lyoniresinol's potential to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, benchmarked against other well-studied lignans. While direct experimental data on this compound's Nrf2 activation is still emerging, this document synthesizes available antioxidant data and draws comparisons with lignans known to modulate this critical cytoprotective pathway.
The Nrf2 pathway is a key regulator of cellular defense against oxidative stress. Its activation leads to the transcription of a host of antioxidant and detoxification genes, making it a promising therapeutic target for a variety of diseases. Lignans, a class of polyphenolic compounds found in plants, have garnered significant attention for their antioxidant properties, with several members demonstrated to activate the Nrf2 pathway.
Comparative Analysis of Lignan-Mediated Nrf2 Activation
While direct quantitative data on this compound's Nrf2-activating capacity is not yet available in published literature, its recognized antioxidant properties suggest potential activity. This is in contrast to other lignans, such as (+)-Lariciresinol and Secoisolariciresinol, for which experimental evidence of Nrf2 pathway activation exists.
| Lignan | Assay Type | Cell Line | Key Findings | Reference |
| (+)-Lariciresinol | Western Blot | RAW 264.7 | Increased nuclear translocation of Nrf2; Upregulation of HO-1 protein expression. | [1][2][3] |
| RT-PCR | RAW 264.7 | Increased mRNA levels of Nrf2, SOD1, CAT, and GPx-1. | [3] | |
| Secoisolariciresinol Diglucoside (SDG) | Western Blot | Non-malignant lung cells | Upregulation of NQO1 and HO-1 protein expression. | [4] |
| Pinoresinol | Review | Various | Identified as an Nrf2 activator. | [5][6][7] |
| (-)-Lyoniresinol | Antioxidant Assays | N/A | Demonstrates notable radical scavenging potential. Direct Nrf2 activation data is not currently available. | [8] |
Note: The table summarizes available data. A direct head-to-head comparison of Nrf2 activation by these lignans in the same experimental setup has not been performed.
Nrf2 Signaling Pathway and Lignan Interaction
The canonical Nrf2 activation pathway involves its release from Keap1-mediated repression upon exposure to oxidative stress or chemical inducers. This allows Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes.
Experimental Protocols
To facilitate further research into this compound and other lignans, detailed methodologies for key experiments are provided below.
Western Blot for Nrf2 Nuclear Translocation and Target Protein Expression
This protocol is fundamental for assessing the accumulation of Nrf2 in the nucleus and the expression of its downstream target proteins like HO-1 and NQO1.
1. Cell Culture and Treatment:
-
Plate cells (e.g., RAW 264.7 macrophages or HepG2 hepatocytes) at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the test lignan (e.g., 1, 5, 10, 25 µM) for a predetermined time course (e.g., 2, 4, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
2. Nuclear and Cytoplasmic Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a hypotonic buffer to release cytoplasmic contents.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet and then lyse it with a high-salt nuclear extraction buffer.
-
Centrifuge at high speed to collect the nuclear extract (supernatant).
3. Protein Quantification:
-
Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins based on size by running them on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, Lamin B (nuclear loading control), and β-actin (cytoplasmic loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
Quantify the band intensities using densitometry software and normalize to the respective loading controls.
ARE-Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of a compound to induce the transcriptional activity of Nrf2.
1. Cell Seeding:
-
Seed cells stably or transiently transfected with an ARE-luciferase reporter construct (e.g., HepG2-ARE-C8) into a 96-well white, clear-bottom plate.
-
Allow cells to attach for 24 hours.
2. Compound Treatment:
-
Prepare serial dilutions of the test lignans and a positive control (e.g., Sulforaphane).
-
Add the compounds to the cells and incubate for 18-24 hours.
3. Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
For dual-luciferase assays, a second reagent is added to quench the firefly luciferase signal and activate the Renilla luciferase for normalization.
4. Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control cells.
Conclusion and Future Directions
The available evidence strongly suggests that several lignans are capable of activating the Nrf2 signaling pathway, thereby upregulating cellular antioxidant defenses. While this compound is a known antioxidant, further studies are required to directly quantify its Nrf2-activating potential. The experimental protocols detailed in this guide provide a framework for such investigations. A head-to-head comparison of this compound with other lignans, such as Lariciresinol and Secoisolariciresinol, using standardized assays like the ARE-luciferase reporter assay and Western blotting for Nrf2 targets, would be invaluable for elucidating its relative potency and therapeutic potential. Such data would be of significant interest to researchers in the fields of pharmacology, drug discovery, and natural product chemistry.
References
- 1. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol, a lignan isolated from Rubia philippinensis, through the activation of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol, a lignan isolated from Rubia philippinensis, through the activation of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The promising antioxidant effects of lignans: Nrf2 activation comes into view | Faculty of Pharmacy [b.aun.edu.eg]
- 8. benchchem.com [benchchem.com]
Lyoniresinol's Impact on Melanin Biosynthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lyoniresinol's effectiveness in inhibiting melanin biosynthesis against other established agents. The information is supported by experimental data from scientific literature, offering insights into its mechanism of action and potential as a depigmenting agent.
Comparative Efficacy of Tyrosinase Inhibitors
This compound has demonstrated significant potential as a tyrosinase inhibitor. A key study identified this compound as having a robust capacity to inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] Notably, its inhibitory activity was reported to be 5.2-fold higher than that of kojic acid, a widely recognized tyrosinase inhibitor.[2] The following table summarizes the inhibitory activities of this compound and other common depigmenting agents.
| Compound | Target/Mechanism of Action | Reported Efficacy |
| This compound | Tyrosinase Inhibition, Downregulation of MITF via ERK activation | 5.2-fold higher tyrosinase inhibitory activity than kojic acid.[2] |
| Kojic Acid | Tyrosinase Inhibitor (chelates copper ions) | Standard tyrosinase inhibitor, used as a benchmark in many studies.[3][4] |
| Arbutin (β-Arbutin) | Tyrosinase Inhibitor (competitive) | Effective in treating hyperpigmentation, though some studies suggest it is less effective than kojic acid.[3][5] |
| Hydroquinone | Inhibits tyrosinase, cytotoxic to melanocytes | Considered a gold standard for treating hyperpigmentation, but with safety concerns.[6] |
Mechanism of Action: The ERK/MITF Signaling Pathway
This compound exerts its anti-melanogenic effects through the activation of the Extracellular Signal-regulated Kinase (ERK) signaling pathway.[1] This activation leads to the phosphorylation and subsequent degradation of the Microphthalmia-associated Transcription Factor (MITF).[1] MITF is a master regulator of melanogenesis, controlling the expression of key melanogenic enzymes, including tyrosinase.[1] By downregulating MITF, this compound effectively reduces the expression of tyrosinase, leading to a decrease in melanin production.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the effects of compounds on melanin biosynthesis.
Melanin Content Assay
This assay quantifies the melanin content in B16F10 melanoma cells following treatment with a test compound.
-
Cell Culture and Treatment:
-
Culture B16F10 mouse melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or other test compounds for 48-72 hours.[7] An untreated control and a positive control (e.g., kojic acid) should be included.
-
-
Cell Lysis and Melanin Solubilization:
-
Quantification:
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of each sample, determined by a Bradford or BCA protein assay.
-
Tyrosinase Activity Assay (Cell-Based)
This assay measures the intracellular tyrosinase activity.
-
Cell Culture and Lysate Preparation:
-
Culture and treat B16F10 cells as described in the melanin content assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with a lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Enzymatic Reaction:
-
In a 96-well plate, mix the cell lysate with L-DOPA solution.
-
Incubate the plate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
-
Calculation:
-
Calculate the rate of dopachrome formation.
-
Express the tyrosinase activity as a percentage of the untreated control.
-
Western Blot Analysis for ERK, p-ERK, and MITF
This technique is used to determine the protein expression levels of key signaling molecules.
-
Protein Extraction and Quantification:
-
Treat B16F10 cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total ERK, phosphorylated ERK (p-ERK), MITF, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels. An increase in the p-ERK/total ERK ratio indicates ERK activation.[9]
-
Conclusion
This compound presents a promising alternative to conventional depigmenting agents. Its potent tyrosinase inhibitory activity, which surpasses that of kojic acid, combined with a well-defined mechanism of action involving the ERK/MITF signaling pathway, makes it a compelling candidate for further research and development in the fields of dermatology and cosmetology. The provided experimental protocols offer a standardized framework for the validation and comparison of this compound's efficacy against other compounds.
References
- 1. This compound inhibits melanogenic activity through the induction of microphthalmia-associated transcription factor and extracellular receptor kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. docs.bvsalud.org [docs.bvsalud.org]
- 6. Development of highly potent melanogenesis inhibitor by in vitro, in vivo and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of melanogenesis in murine B16/F10 melanoma cells by Ligusticum sinensis Oliv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Subcellular distribution of ERK phosphorylation in tyrosine and threonine depends on redox status in murine lung cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Lyoniresinol and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyoniresinol, a naturally occurring lignan found in various plant species, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1] Upon ingestion and metabolism, this compound is converted into various metabolites, with its glycosides being of particular interest. This guide provides a comparative overview of the efficacy of this compound and its primary metabolite, (+)-Lyoniresinol 3α-O-β-D-glucopyranoside, based on available experimental data. The objective is to offer a clear, data-driven comparison to aid in research and development efforts.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its glucoside metabolite. It is important to note that direct comparative studies measuring the same activities under identical conditions are limited in the publicly available scientific literature.
Table 1: Efficacy of this compound
| Biological Activity | Assay | Test System | IC50 Value | Reference |
| Antioxidant | DPPH Radical Scavenging | In vitro | 82.4 μM | [2] |
| Anticancer | Cytotoxicity (MTT Assay) | Various Cancer Cell Lines | Data Not Available* | [1][3] |
| Anti-inflammatory | Nitric Oxide Inhibition | In vitro | Data Not Available |
Table 2: Efficacy of (+)-Lyoniresinol 3α-O-β-D-glucopyranoside
| Biological Activity | Assay | Test System | Observations/Results | Reference |
| Antidiabetic | Hypoglycemic Activity | Streptozotocin-induced diabetic mice | One enantiomer (LGP1) showed significant hypoglycemic effects and modulated NF-κB. The other enantiomer (LGP2) was inactive. | [4] |
| Antimicrobial | Antimicrobial Activity | Antibiotic-resistant bacteria and pathogenic fungi | Exhibited potent antimicrobial activity. | [5] |
| Anticancer | Cytotoxicity | Human lung cancer cells | Stated to have the capacity to act against tumors, but quantitative data (e.g., IC50) is not provided. | [] |
| Anti-inflammatory | Cytokine Release Inhibition | In vitro | Stated to have the ability to forestall the release of pro-inflammatory cytokines, but quantitative data is not provided. | [] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are detailed protocols for key assays relevant to the evaluation of this compound and its metabolites.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration that inhibits cell growth by 50%, is determined from a dose-response curve.[3]
-
Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.
-
Principle: The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. A reduction in nitrite levels indicates inhibition of NO production.
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound and Stimulant Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm. The absorbance is proportional to the nitrite concentration.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value from a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The biological activities of this compound and its derivatives are believed to be mediated through the modulation of key cellular signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial property of (+)-lyoniresinol-3alpha-O-beta-D-glucopyranoside isolated from the root bark of Lycium chinense Miller against human pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Lignans in Plant-Based Foods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the primary analytical methods for the determination of lignans in plant-derived foods. Lignans, a class of polyphenolic compounds, are of significant interest due to their potential health benefits, including antioxidant and anti-inflammatory properties.[1] Accurate quantification of these compounds in food matrices is crucial for research and development in the fields of nutrition and medicine. This document compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting their performance data, detailed experimental protocols, and a generalized analytical workflow.
General Analytical Workflow
The analysis of lignans from plant foods typically involves a multi-step process. This process begins with sample preparation to extract the lignans from the complex food matrix, often requiring a hydrolysis step to release lignan aglycones from their glycosidic bonds. The extracted and prepared sample is then subjected to chromatographic separation and detection by one of the methods detailed in this guide.
Comparison of Analytical Methods
The choice of analytical method for lignan determination depends on factors such as the required sensitivity, selectivity, the specific lignans of interest, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS based on validated studies.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile/derivatized compounds based on boiling point and polarity, with mass-based detection. | Separation based on polarity, with highly selective and sensitive mass-based detection. |
| Derivatization | Not required. | Often required for non-volatile lignans.[2] | Not required. |
| Limit of Detection (LOD) | 1.24–9.00 ng[1] | 0.02–3.0 pg[3] | 0.001–0.043 pg[3], 0.041–0.877 µ g/100 g[4] |
| Limit of Quantification (LOQ) | 3.71–31.71 ng[1], 0.1–6.6 µg/mL[5] | Varies depending on lignan and matrix. | 0.118–1.831 µ g/100 g[4], 0.008–3.541 ng/mL[6] |
| Recovery (%) | 96.68–103.63[1], 76.5–106.9[5] | Varies; isotope dilution improves accuracy.[7] | ≥80%[6], 93-98%[8] |
| Precision (RSD %) | Intra-day: 0.17–0.75, Inter-day: 0.15–2.87[1] | < 14%[7] | Intra-day: 0.075–3.480, Inter-day: 0.749–13.735[4] |
| Selectivity | Moderate; co-eluting compounds can interfere.[9] | High; mass spectra provide structural information.[2] | Very high; specific precursor-product ion transitions are monitored.[6] |
| Throughput | Moderate. | Lower due to derivatization and longer run times. | High.[4] |
Experimental Protocols
Sample Preparation
A critical step for accurate lignan analysis is the efficient extraction from the plant matrix.[10]
-
Grinding and Defatting: Dry plant material is ground to a fine powder to increase the surface area for extraction.[1] For oil-rich seeds like flaxseed, a defatting step using a non-polar solvent such as n-hexane is often necessary.[2]
-
Extraction: Lignans are typically extracted using polar organic solvents.[2] A common method involves using 70-80% aqueous methanol or ethanol.[10] The mixture is often agitated using sonication or maceration to improve extraction efficiency.[1]
-
Hydrolysis: Lignans in plants often exist as glycosides. A hydrolysis step is necessary to cleave the sugar moieties and release the free aglycones for analysis, especially for GC-MS.[2] This can be achieved through acidic, alkaline, or enzymatic hydrolysis.[4] Enzymatic hydrolysis, for instance with β-glucuronidase/sulfatase, is a milder option.[6]
-
Purification: The crude extract may require a clean-up step to remove interfering compounds. Solid-phase extraction (SPE) is a commonly used technique for this purpose.[6]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of lignans.[1][5]
-
Chromatographic System: A typical HPLC system consists of a pump, an autosampler, a column oven, and a UV detector.
-
Column: Reversed-phase columns, such as a C18 column, are most commonly used for lignan separation.[9]
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[1]
-
Detection: The UV detector is set at a wavelength where lignans exhibit maximum absorbance, typically around 280 nm.[9]
-
Quantification: Lignans are identified by comparing their retention times with those of pure standards. Quantification is achieved by creating a calibration curve from the peak areas of the standards at known concentrations.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile or derivatized lignans.[2]
-
Derivatization: Due to the low volatility of most lignans, a derivatization step is usually required to convert them into more volatile compounds.[2] Silylation is a common derivatization technique.
-
Chromatographic System: A gas chromatograph equipped with a mass spectrometer is used.
-
Column: An apolar fused silica capillary column is often employed.[11]
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is applied to the GC oven to separate the lignans based on their boiling points.[11]
-
Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[2]
-
Quantification: Isotope dilution, using stable isotope-labeled internal standards, is a highly accurate method for quantification with GC-MS.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for lignan analysis due to its high sensitivity and selectivity, especially in complex food matrices.[4][6]
-
Chromatographic System: An HPLC or UPLC (Ultra-High-Performance Liquid Chromatography) system is coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[4]
-
Column: Similar to HPLC-UV, reversed-phase columns are commonly used.[4]
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents is employed.[4]
-
Ionization: Electrospray ionization (ESI) is a common ionization technique, often operated in the negative ion mode for lignans.[4]
-
Detection: The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each lignan and monitoring its characteristic product ions after fragmentation. This provides very high selectivity and reduces matrix interference.[6]
-
Quantification: Quantification is performed using calibration curves constructed with pure standards. The use of internal standards is recommended for improved accuracy and precision.[4]
References
- 1. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of lignans in flaxseed using liquid chromatography with time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
- 5. Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography [mdpi.com]
- 10. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A fast and simple GC MS method for lignan profiling in Anthriscus sylvestris and biosynthetically related Plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Lyoniresinol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, procedural framework for the proper disposal of Lyoniresinol, a lignan compound of interest in various research fields. In the absence of a specific Safety Data Sheet (SDS) detailing its hazards, a cautious approach, treating this compound as a potentially hazardous chemical, is recommended to ensure personnel safety and regulatory compliance.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is imperative to adhere to standard laboratory safety practices.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Use safety goggles or a face shield to protect against accidental splashes.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
Work Area:
-
All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol for this compound Waste
The recommended procedure for the disposal of this compound is to manage it as hazardous chemical waste. This involves systematic segregation, meticulous packaging and labeling, and disposal through a licensed environmental waste management service.
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to prevent accidental chemical reactions and to facilitate compliant disposal.
-
Solid Waste:
-
Collect all solid materials contaminated with this compound, including unused or expired powder, contaminated weighing paper, and disposable lab supplies (e.g., gloves, wipes), in a dedicated, sealable hazardous waste container.
-
The container should be constructed of a material compatible with organic compounds, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
Aqueous solutions and organic solvent solutions containing this compound should be collected in separate, clearly labeled, and sealable hazardous waste containers.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials can lead to dangerous reactions[1].
-
Step 2: Packaging and Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Labeling Requirements:
-
The container must be clearly marked with the words "Hazardous Waste ."[2]
-
The full chemical name, "This compound ," must be written out. Avoid using abbreviations or chemical formulas.[2]
-
List all constituents of a mixture, including solvents and their approximate concentrations.
-
Indicate the date when waste was first added to the container (the "accumulation start date").
-
Include the name and contact information of the principal investigator or responsible person.[2]
-
-
Container Integrity:
Step 3: Storage and Collection
Proper storage of hazardous waste while awaiting collection is crucial for maintaining a safe laboratory environment.
-
Storage Location:
-
Store the sealed and labeled waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.
-
-
Requesting Disposal:
-
Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.
-
Follow all institutional procedures for waste collection requests.
-
Quantitative Data Summary
While specific quantitative hazard data for this compound is not available in the public domain, the following table summarizes general information for related compounds and standard chemical waste guidelines.
| Parameter | Guideline / Data | Source |
| GHS Hazard Classification | Not classified as hazardous (for (+)-Lyoniresinol 9'-O-glucoside) | [1] |
| Recommended Storage | -20°C for long-term storage of pure compound | |
| Waste Container Material | High-density polyethylene (HDPE) or other compatible plastic | [2] |
| Secondary Containment | Must hold 110% of the volume of the primary container | [3] |
| Maximum Accumulation Time | Typically 90 days, but check local regulations | [3] |
Experimental Protocols Referenced
This disposal guide is based on standard best practices for chemical waste management in a laboratory setting. Specific experimental protocols that may generate this compound waste include, but are not limited to:
-
Stock Solution Preparation: Dissolving solid this compound in a suitable solvent (e.g., DMSO) for use in assays.[1]
-
In Vitro Assays: Use of this compound in cell-based or biochemical assays to determine its biological activity.
-
Analytical Chemistry: Preparation of this compound standards for chromatographic analysis (e.g., HPLC, LC-MS).
Unused stock solutions and waste from these experimental procedures should be disposed of following the liquid waste protocol outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process.
Disclaimer: This guide provides general recommendations for the proper disposal of this compound. It is essential to consult your institution's specific safety protocols and comply with all local, state, and federal regulations regarding hazardous waste disposal.
References
Essential Safety and Operational Guide for Handling Lyoniresinol
This guide provides critical safety and logistical information for the handling of Lyoniresinol, a lignan with antioxidant properties.[1][2][] Adherence to these procedures is essential for ensuring laboratory safety, maintaining compound integrity, and minimizing environmental impact. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. Double-gloving is recommended. | Nitrile gloves offer good short-term splash protection against a variety of chemicals.[6][7] Powder-free gloves are recommended to prevent powder absorption and contamination.[6][8] |
| Respiratory Protection | NIOSH-approved N95 or higher efficiency particulate respirator. | An N95 respirator is suitable for protection against hazardous dusts.[6] For higher potential exposure, a P100 filter or a Powered Air-Purifying Respirator (PAPR) should be considered.[6] |
| Eye Protection | Chemical safety goggles with side-shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Safety goggles provide protection against splashes.[5][6] Standard eyeglasses are not sufficient.[6] |
| Body Protection | A disposable, solid-front protective gown with long sleeves and tight-fitting cuffs. | Gowns provide a barrier against accidental skin contact with the powder.[6] |
Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a laboratory fume hood.[4]
-
Avoid the formation of dust and aerosols.[5]
-
Wash hands thoroughly after handling.[4]
-
Remove and wash contaminated clothing before reuse.[4]
-
Avoid ingestion and inhalation.[4]
-
Keep away from sources of ignition.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Protect from air and light.[4]
-
For optimal stability, store pure, solid this compound desiccated at -20°C.[9][10]
-
Stock solutions should be prepared in an appropriate solvent, aliquoted to minimize freeze-thaw cycles, and stored at -20°C or -80°C.[10]
Accidental Release and Disposal Plan
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wear appropriate PPE as outlined above. Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[4]
-
Decontaminate: Decontaminate the spill site. A 10% caustic solution has been suggested for similar compounds, followed by ventilation of the area.[4]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated materials should be collected in suitable, closed containers for disposal.[5]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the preparation of a stock solution of this compound, a common procedure in a research setting. This procedure should be performed in a chemical fume hood.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)[10]
-
Amber vials[10]
-
Vortex mixer
-
Calibrated analytical balance
-
Micropipettes
Procedure:
-
Preparation: Before opening, allow the vial of solid this compound to come to room temperature in a desiccator to prevent condensation.[10]
-
Weighing: Tare a clean, dry amber vial on the analytical balance. Carefully weigh the desired amount of this compound into the vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Cap the vial securely and vortex until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution, but avoid prolonged heating.[10]
-
Aliquoting and Storage: Once dissolved, immediately aliquot the stock solution into single-use volumes in amber, screw-cap vials to minimize freeze-thaw cycles.[10]
-
Inert Gas Purge (Optional but Recommended): To prevent oxidation, flush the headspace of each aliquot with an inert gas such as argon or nitrogen before sealing.[10]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[10]
References
- 1. (+)-lyoniresinol | CAS#:14464-90-5 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. chemfaces.com [chemfaces.com]
- 5. targetmol.com [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. hsa.ie [hsa.ie]
- 8. pppmag.com [pppmag.com]
- 9. standards.chromadex.com [standards.chromadex.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
